6-bromohex-2-yne
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromohex-2-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGQSRAWFLVYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Bromohex-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromohex-2-yne is a bifunctional organic molecule featuring both a terminal alkyne and a primary alkyl bromide. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures relevant to medicinal chemistry and drug development. Its utility is underscored by its potential role in the synthesis of novel heterocyclic compounds, including those with inhibitory activity against the NLRP3 inflammasome, a key target in inflammatory disease research. This guide provides a comprehensive overview of the known chemical properties, spectroscopic data, and potential applications of this compound.
Core Chemical Properties
A summary of the fundamental chemical properties of this compound is presented below. It is important to note that while computational data is readily available, experimental values for several physical properties are not widely reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₆H₉Br | PubChem[1][2] |
| Molecular Weight | 161.04 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1][2] |
| CAS Number | 55402-12-5 | PubChem[1][2] |
| Canonical SMILES | CC#CCCCBr | PubChem[1][2] |
| Calculated XLogP3 | 2.4 | PubChem[1][2] |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Density | Not reported | |
| Solubility | Expected to be soluble in common organic solvents. |
Spectroscopic Data
Detailed experimental spectra for this compound are available in public databases. The following is a summary and interpretation of the expected spectroscopic signatures based on its structure.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra are not provided in the immediate search results, the expected chemical shifts can be predicted based on the molecular structure.
¹H NMR:
-
Methyl Group (CH₃): A triplet around 1.8 ppm, coupled to the adjacent methylene group.
-
Methylene Group adjacent to Alkyne (-C≡C-CH₂-): A quartet around 2.3 ppm, coupled to both the methyl and the other methylene group.
-
Methylene Group adjacent to Bromine (-CH₂-Br): A triplet around 3.5 ppm, deshielded by the electronegative bromine atom.
-
Methylene Group (-CH₂-CH₂Br): A multiplet around 2.1 ppm.
¹³C NMR:
-
Alkynyl Carbons (-C≡C-): Two distinct signals are expected in the range of 70-90 ppm.
-
Carbon bearing Bromine (-CH₂Br): A signal around 32 ppm.
-
Other Methylene Carbons: Signals in the aliphatic region (20-40 ppm).
-
Methyl Carbon (CH₃): A signal around 4 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
C-H stretch (alkyne): A weak, sharp band is typically not present as this is an internal alkyne.
-
C≡C stretch (alkyne): A weak to medium, sharp band around 2200-2260 cm⁻¹. The intensity is reduced due to the non-terminal position of the alkyne.
-
C-H stretch (alkane): Multiple bands in the region of 2850-3000 cm⁻¹.
-
C-Br stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Expected Fragmentation Pattern:
-
Loss of Bromine: A significant fragment corresponding to the loss of the bromine radical ([M-Br]⁺).
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the bromine atom.
-
Propargylic cleavage: Cleavage of the C-C bond adjacent to the alkyne.
-
McLafferty Rearrangement: Not expected due to the lack of a suitable gamma-hydrogen and a carbonyl group.
Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile reagent in organic synthesis.
Nucleophilic Substitution
The primary alkyl bromide is susceptible to nucleophilic substitution reactions (Sₙ2). A general workflow for such a reaction is depicted below.
Caption: Generalized workflow for an Sₙ2 reaction of this compound.
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Nucleophile: Add the desired nucleophile to the solution. The nucleophile can be, for example, an azide, cyanide, or a deprotonated amine or thiol. The reaction may be run at room temperature or require heating depending on the reactivity of the nucleophile.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with water or an appropriate aqueous solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Alkyne Chemistry
The internal alkyne can participate in various reactions, including metal-catalyzed cross-coupling reactions. For instance, while not a terminal alkyne, it can potentially be used in reactions like the Sonogashira coupling, although this typically requires a terminal alkyne. More relevant would be its use in cycloaddition reactions or after conversion to other functional groups.
Biological Relevance: Inhibition of the NLRP3 Inflammasome
Recent patent literature suggests that 6,6-bicyclic heterocycles, which can be synthesized from precursors like this compound, are useful as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines such as IL-1β and IL-18.[1][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
The canonical activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the upregulation of NLRP3 and pro-IL-1β expression.[4][5]
-
Activation (Signal 2): A second stimulus, such as ATP, pore-forming toxins, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell.[4][5]
Caption: The canonical NLRP3 inflammasome activation pathway.
While the precise mechanism is not detailed, it is plausible that bicyclic heterocycles derived from this compound could interfere with the assembly or activation of the NLRP3 inflammasome complex, thereby reducing the production of inflammatory cytokines.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its dual reactivity allows for the introduction of diverse functionalities and the construction of complex molecular scaffolds. The emerging link to the inhibition of the NLRP3 inflammasome highlights its relevance for drug discovery programs targeting inflammatory diseases. Further research into the experimental properties and reaction protocols of this compound will undoubtedly expand its utility for the scientific community.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. This compound | C6H9Br | CID 556925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Bromohex-2-yne (CAS: 55402-12-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-bromohex-2-yne, a bifunctional molecule of significant interest in chemical synthesis and drug development. Herein, we detail its chemical and physical properties, provide a putative synthesis protocol, and explore its primary application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." Furthermore, we discuss its emerging role as a versatile linker in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), highlighting its importance to researchers in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a valuable reagent characterized by the presence of both an internal alkyne and a terminal alkyl bromide. This dual functionality allows for sequential or orthogonal chemical modifications, making it a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 55402-12-5 | [1] |
| Molecular Formula | C₆H₉Br | [1] |
| Molecular Weight | 161.04 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC#CCCCBr | [1] |
| Synonyms | 6-Bromo-2-hexyne | [1] |
| Appearance | Not specified in available data | |
| Purity | Commercially available from ≥95% to ≥98% | [2] |
| Storage | Sealed in a dry environment at 2-8°C | [2] |
Spectroscopic Data
The following table summarizes key spectroscopic information for this compound, which is essential for its identification and characterization in a laboratory setting.
| Spectroscopic Data | Values | Reference |
| ¹H NMR | No specific data available in search results. | |
| ¹³C NMR | No specific data available in search results. | |
| Infrared (IR) Spectroscopy | Data available in spectral databases. | [1] |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 81, 2nd Highest: 53, 3rd Highest: 54. | [1] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a plausible synthetic route can be devised based on established methods for alkyne alkylation. A common approach involves the deprotonation of a smaller terminal alkyne followed by reaction with a suitable electrophile. In this case, but-1-yne could be alkylated with 1,2-dibromoethane.
Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Putative):
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve but-1-yne in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), to deprotonate the terminal alkyne, forming the corresponding lithium acetylide.
-
Alkylation: To the cooled solution of the lithium acetylide, add 1,2-dibromoethane dropwise. The acetylide will act as a nucleophile, displacing one of the bromide ions in an Sₙ2 reaction.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the completion of the reaction.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent like diethyl ether.
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt such as magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Applications in Drug Development and Bioconjugation
The unique structure of this compound makes it a highly valuable tool in drug discovery and development, primarily through its application in "click chemistry."
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The internal alkyne of this compound can readily participate in CuAAC reactions with azide-containing molecules to form a stable triazole linkage. This reaction is known for its high efficiency, specificity, and biocompatibility.
General CuAAC Workflow:
Caption: General workflow for CuAAC using this compound.
Experimental Protocol: CuAAC of this compound with Benzyl Azide
This protocol provides a general procedure for the click reaction between this compound and benzyl azide.
-
Preparation of Reaction Mixture: In a suitable reaction vessel, dissolve this compound (1 equivalent) and benzyl azide (1 equivalent) in a solvent mixture, such as 1:1 tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (e.g., 0.1 equivalents) in water. In another vial, prepare a fresh solution of sodium ascorbate (e.g., 0.2 equivalents) in water.
-
Initiation of Reaction: To the stirring solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The in situ reduction of Cu(II) to the catalytic Cu(I) species will initiate the cycloaddition.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired triazole product.
Role as a Linker in PROTACs and Targeted Drug Delivery
The bifunctional nature of this compound makes it an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[3]
The alkyne group of this compound can be "clicked" to an azide-modified warhead that binds to the target protein. Subsequently, the terminal bromide can be converted to a nucleophile (e.g., an amine) and coupled to a ligand for an E3 ligase, such as cereblon or VHL. The length and composition of the linker are critical for the efficacy of the PROTAC.[3]
Logical Relationship in PROTAC Synthesis:
Caption: Use of this compound in PROTAC synthesis.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Statement | GHS Classification |
| H226: Flammable liquid and vapor | Flammable liquids (Category 3) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation |
Source:[1]
Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.
Conclusion
This compound is a versatile and valuable building block for researchers in organic synthesis and drug discovery. Its bifunctional nature, with both an alkyne and an alkyl bromide, allows for its use in a variety of synthetic transformations, most notably in copper-catalyzed click chemistry. Its application as a linker in the rapidly growing field of PROTACs underscores its importance in the development of next-generation therapeutics. While this guide provides a comprehensive overview, researchers should always refer to the primary literature for specific experimental conditions and safety protocols.
References
An In-depth Technical Guide to the Physical Properties of 6-Bromohex-2-yne
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
This technical guide provides a comprehensive overview of the known and predicted physical properties of 6-bromohex-2-yne. Due to a lack of extensive characterization in publicly available literature, this document combines computed data from established chemical databases with generalized experimental protocols for the determination of key physical properties. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their work, offering both available data and the methodologies to obtain further experimental values.
Core Physical Properties
While specific experimentally determined physical properties for this compound are not widely reported, a significant amount of data has been calculated and is available through chemical databases such as PubChem.[1][2][3] These computed properties provide valuable estimates for the behavior and characteristics of the compound.
The following table summarizes the key physical and chemical identifiers for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₉Br | PubChem[1][2] |
| Molecular Weight | 161.04 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 55402-12-5 | PubChem[2] |
| Canonical SMILES | CC#CCCCBr | PubChem[2] |
| InChI Key | SRGQSRAWFLVYQN-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 (Predicted) | 2.4 | PubChem[1][2] |
| Topological Polar Surface Area | 0 Ų | PubChem[1][2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[4] |
| Exact Mass | 159.98876 Da | PubChem[1][2] |
| Monoisotopic Mass | 159.98876 Da | PubChem[1][2] |
| Complexity | 82.8 | PubChem[1][2][4] |
Based on the general properties of haloalkanes and alkynes, this compound is expected to be a colorless liquid at room temperature.[5][6][7][8] Similar to other bromoalkanes, it may develop a color upon exposure to light due to slow decomposition and the formation of diatomic bromine.[7][8]
Solubility: As a non-polar organic molecule, this compound is predicted to be insoluble in water but soluble in common organic solvents such as ethers, and benzene.[5]
Experimental Protocols for Physical Property Determination
For researchers requiring precise, experimentally verified data, the following section outlines standard laboratory procedures for the determination of key physical properties.
The boiling point of a liquid is a crucial physical constant for its identification and purification. Distillation is a common method for this determination.[5][9][10]
Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus.
-
Sample Preparation: Place a small volume of this compound into the distillation flask.
-
Heating: Gently heat the distillation flask.
-
Temperature Reading: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point of the substance. It is important to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
The density of a liquid can be determined by measuring its mass and volume.[8][11][12]
Protocol:
-
Mass Measurement: Weigh a clean, dry pycnometer (a specific gravity bottle) or a graduated cylinder on an analytical balance.
-
Volume Measurement: Fill the pycnometer or graduated cylinder with this compound to a calibrated mark.
-
Final Mass Measurement: Weigh the filled pycnometer or graduated cylinder.
-
Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.
The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of a liquid.[1][13][14]
Protocol:
-
Instrument Calibration: Calibrate a refractometer using a standard of known refractive index.
-
Sample Application: Apply a few drops of this compound to the prism of the refractometer.
-
Measurement: View the scale through the eyepiece and record the refractive index.
-
Temperature Control: Ensure the temperature of the sample is controlled and recorded, as the refractive index is temperature-dependent.
Visualization of Experimental Workflow
While no specific signaling pathways involving this compound are documented, a general experimental workflow for the synthesis and characterization of such a compound can be visualized. This provides a logical relationship between the different stages of research and development.
Caption: General experimental workflow for the synthesis and characterization of a chemical compound.
This guide provides a foundational understanding of the physical properties of this compound. For researchers requiring precise data for applications such as drug development, it is highly recommended to perform experimental verification of these properties using the outlined protocols.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. This compound | C6H9Br | CID 556925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H9Br) [pubchemlite.lcsb.uni.lu]
- 4. Page loading... [wap.guidechem.com]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homesciencetools.com [homesciencetools.com]
- 8. m.youtube.com [m.youtube.com]
- 9. phillysim.org [phillysim.org]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. uoanbar.edu.iq [uoanbar.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
6-bromohex-2-yne molecular weight and formula
An In-depth Technical Guide to 6-bromohex-2-yne: Molecular Weight and Formula
This guide provides detailed information on the molecular formula and molecular weight of this compound, a compound of interest to researchers, scientists, and professionals in drug development.
Molecular Formula
The molecular formula for this compound is C₆H₉Br.[1][2][3][4] This formula indicates that a single molecule of this compound contains:
-
Six carbon (C) atoms
-
Nine hydrogen (H) atoms
-
One bromine (Br) atom
Molecular Weight
The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The atomic weights for the elements in this compound are:
-
Carbon (C): The standard atomic weight of carbon is approximately 12.011 g/mol .[5][6]
-
Hydrogen (H): The conventional atomic weight of hydrogen is 1.008 g/mol .[7][8][9]
-
Bromine (Br): The standard atomic weight of bromine is approximately 79.904 g/mol .[10][11]
The molecular weight of this compound can be calculated as follows:
(6 × Atomic Weight of C) + (9 × Atomic Weight of H) + (1 × Atomic Weight of Br) (6 × 12.011) + (9 × 1.008) + (1 × 79.904) = 72.066 + 9.072 + 79.904 = 161.042 g/mol
The experimentally determined and commonly cited molecular weight of this compound is 161.04 g/mol .[1][2]
Summary of Quantitative Data
For ease of reference, the molecular formula and weight information for this compound and its constituent elements are summarized in the table below.
| Component | Symbol/Formula | Count | Atomic/Molecular Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 9 | 1.008 | 9.072 |
| Bromine | Br | 1 | 79.904[10][11] | 79.904 |
| This compound | C₆H₉Br [1][2] | 1 | 161.04 [1][2] | 161.042 |
Logical Relationship Diagram
The following diagram illustrates the logical relationship for calculating the molecular weight of this compound from its elemental components.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C6H9Br | CID 556925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 4. This compound | 55402-12-5 | Buy Now [molport.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. byjus.com [byjus.com]
- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. quora.com [quora.com]
6-bromohex-2-yne structural information and SMILES
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and synthetic considerations for 6-bromohex-2-yne. The information is intended to support research and development activities where this molecule is of interest.
Core Structural Information and Identifiers
This compound is a linear six-carbon alkyne functionalized with a bromine atom at the 6-position. Its structure is characterized by a terminal methyl group, an internal triple bond between carbons 2 and 3, and a propyl bromide chain.
The key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| SMILES String | CC#CCCCBr[1][2][3] |
| Molecular Formula | C6H9Br[1][2][4] |
| CAS Number | 55402-12-5[1][2][4] |
| Molecular Weight | 161.04 g/mol [1][2] |
| InChI Key | SRGQSRAWFLVYQN-UHFFFAOYSA-N[1][3] |
Physicochemical and Spectroscopic Data
A collection of computed and, where available, experimental data for this compound is presented below. This data is crucial for predicting its behavior in various chemical and biological systems.
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.4 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
| Complexity | 82.8 | PubChem[1] |
| Monoisotopic Mass | 159.98876 Da | PubChem[1] |
Spectroscopic Data
-
Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of this compound is available, which can be used for its identification in complex mixtures.[1]
-
Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available, which provides information about the functional groups present in the molecule.[1] The characteristic C≡C stretch of the internal alkyne would be expected in the region of 2100-2260 cm⁻¹, though it may be weak due to the symmetry of the substitution. The C-Br stretch would be expected in the fingerprint region.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not prominently reported in readily accessible literature. However, a plausible synthetic route can be adapted from general methods for the preparation of bromoalkanes. One common approach involves the conversion of a suitable alcohol precursor.
Proposed Synthetic Protocol: Bromination of Hex-4-yn-1-ol
A potential synthetic pathway to this compound involves the bromination of hex-4-yn-1-ol using a standard brominating agent such as phosphorus tribromide (PBr₃) or triphenylphosphine and carbon tetrabromide (Appel reaction).
Reaction Scheme:
Illustrative Experimental Protocol (Adapted from similar transformations):
-
Reaction Setup: A solution of hex-4-yn-1-ol (1.0 equivalent) in a dry, inert solvent such as diethyl ether or dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath to 0 °C.
-
Addition of Brominating Agent: Phosphorus tribromide (0.33 to 0.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: The reaction mixture is carefully quenched by pouring it over ice water. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Structural Visualization
The relationship between the chemical structure of this compound and its SMILES representation is a fundamental concept in cheminformatics. The following diagram illustrates this relationship.
References
Spectroscopic Profile of 6-Bromohex-2-yne: A Technical Guide
This guide provides a detailed analysis of the spectroscopic data for the compound 6-bromohex-2-yne. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a comprehensive understanding of the structural characterization of this molecule. This document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, along with available experimental Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also provided.
Spectroscopic Data Summary
The following tables summarize the predicted and experimental spectroscopic data for this compound (C₆H₉Br, Molar Mass: 161.04 g/mol ).[1]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.45 | Triplet | 2H | H-6 |
| 2.40 | Quartet | 2H | H-4 |
| 2.15 | Triplet of Triplets | 2H | H-5 |
| 1.75 | Triplet | 3H | H-1 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 80.5 | Quaternary | C-2 |
| 75.0 | Quaternary | C-3 |
| 33.0 | Methylene | C-6 |
| 31.5 | Methylene | C-5 |
| 20.0 | Methylene | C-4 |
| 3.5 | Methyl | C-1 |
Predicted IR Spectrum Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Medium-Strong | C-H (sp³) stretch |
| 2250 | Medium | C≡C (alkyne) stretch |
| 1460 | Medium | C-H bend (methylene) |
| 1380 | Medium | C-H bend (methyl) |
| 650 | Strong | C-Br stretch |
Mass Spectrometry Data (GC-MS)
| m/z | Relative Intensity | Possible Fragment |
| 160/162 | Low | [M]⁺ (Molecular Ion) |
| 81 | High | [C₆H₉]⁺ |
| 53 | Medium | [C₄H₅]⁺ |
| 54 | Medium | [C₄H₆]⁺ |
Note: The NMR and IR data presented are predicted and should be confirmed by experimental analysis. The mass spectrometry data is based on experimental results from GC-MS analysis.[1]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should contain a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer to NMR Tube: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm). Integrate the signals in the ¹H NMR spectrum and determine the multiplicities.
Infrared (IR) Spectroscopy
-
Sample Preparation: As a liquid, this compound can be analyzed neat. Place a drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).
-
Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Instrumentation: Place the salt plate assembly into the sample holder of an FTIR spectrometer.
-
Data Acquisition: Record the background spectrum of the empty salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Inject a dilute solution of the sample into the GC, where it is vaporized and separated from the solvent.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The presence of bromine is indicated by a characteristic M+2 isotopic pattern.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques for structural elucidation.
Caption: General workflow for spectroscopic analysis.
Caption: Relationship of spectroscopic techniques.
References
6-Bromohex-2-yne: A Comprehensive Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromohex-2-yne is a chemical compound with the molecular formula C₆H₉Br.[1] It belongs to the class of haloalkynes, which are characterized by the presence of a halogen atom and a carbon-carbon triple bond. Due to its reactive nature as a potential alkylating agent, a thorough understanding of its safety and hazards is paramount for professionals in research, discovery, and drug development. This technical guide provides an in-depth overview of the known safety information, handling procedures, and toxicological profile of this compound, based on available data and the properties of structurally related compounds.
Physicochemical and Toxicological Properties
Physicochemical Data
Proper handling and storage procedures are informed by the physicochemical properties of a substance.
| Property | Value | Source |
| Molecular Formula | C₆H₉Br | [1] |
| Molecular Weight | 161.04 g/mol | [1] |
| Appearance | Not specified; likely a liquid | Inferred |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |
Toxicological Data
As a bromoalkane, this compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements.[1]
| Hazard Class | GHS Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
Note: Specific quantitative toxicity values (e.g., LD50, LC50) for this compound are not publicly available. The toxicological assessment is based on its GHS classification and the known hazards of alkylating agents.
Mechanism of Toxicity: The Role of Alkylating Agents
This compound is a potential alkylating agent. Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites on biological macromolecules, most significantly DNA. This action can lead to cytotoxicity and has implications for both therapeutic applications and toxicity.
The proposed mechanism of toxicity for this compound involves the covalent modification of DNA, leading to a cascade of cellular events that can result in cell cycle arrest and apoptosis.
References
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 6-Bromohex-2-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and hazardous properties of 6-bromohex-2-yne. The information is compiled from various Material Safety Data Sheets (MSDS) and organized to be a practical resource for laboratory and research professionals.
Chemical Identification and Physical Properties
This compound is a chemical compound with the molecular formula C6H9Br.[1] It is also known by the synonym 6-Bromo-2-hexyne.[2] Understanding its physical and chemical properties is the first step in ensuring safe handling in a laboratory setting.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H9Br | [1][2] |
| Molecular Weight | 161.04 g/mol | [1][2] |
| CAS Number | 55402-12-5 | [2][3] |
| IUPAC Name | This compound | [1] |
| SMILES | CC#CCCCBr | [1][2] |
| Purity | ≥98% | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2][4] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Source: PubChem[1]
The following pictogram is used to communicate the hazards associated with this compound:
Caption: GHS Warning Symbol.
Safe Handling and Storage Protocols
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[8]
-
Spill Prevention: Use non-sparking tools and take precautionary measures against static discharge.[9]
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from heat, sparks, open flames, and other ignition sources.[10] The recommended storage temperature is between 2-8°C.[2]
Caption: Chemical Handling and Storage Workflow.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
Table 3: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[5][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Fire-Fighting and Accidental Release Measures
This compound is a flammable liquid and vapor.[1]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[5][9] Containers may explode when heated.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
-
Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition.[6] Wear appropriate personal protective equipment.[6]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[6]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel, or universal binder) and place it in a suitable container for disposal.[9] Use non-sparking tools to collect the material.[9]
Caption: Spill Response Workflow.
Toxicological Information
While specific toxicological studies on this compound are not extensively detailed in the publicly available MSDS, the GHS classifications indicate its potential for adverse health effects.[1]
Potential Health Effects:
-
Acute Effects: May cause irritation to the skin, eyes, and respiratory tract upon single exposure.[1]
-
Chronic Effects: No specific data is available. However, prolonged or repeated exposure should be avoided.
Disposal Considerations
Disposal of this compound and its containers must be in accordance with local, regional, and national regulations.[10] Do not dispose of it in the environment.[6] It is recommended to contact a licensed professional waste disposal service.
References
- 1. This compound | C6H9Br | CID 556925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [guidechem.com]
- 4. chiralen.com [chiralen.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. angenechemical.com [angenechemical.com]
- 7. 55402-12-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 8. 31502-25-7|(E)-6-Bromohex-2-ene| Ambeed [ambeed.com]
- 9. fishersci.com [fishersci.com]
- 10. 6-BROMO-1-HEXYNE - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to 6-bromohex-2-yne: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-bromohex-2-yne is a valuable bifunctional reagent in organic synthesis, incorporating both a nucleophilic alkyne and an electrophilic alkyl bromide. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic protocol, and a discussion of its historical context and applications in modern chemical research. While the specific initial discovery of this compound is not prominently documented in scientific literature, its synthesis falls within well-established methodologies for the preparation of bromoalkynes, a class of compounds that are crucial building blocks in medicinal chemistry and materials science.
Introduction
Bromoalkynes are a class of organic compounds that have gained significant traction as versatile intermediates in synthetic chemistry.[1] Their dual functionality allows for sequential and diverse chemical transformations, making them powerful tools for the construction of complex molecular architectures.[1] this compound (CAS No. 55402-12-5) is a representative member of this class, featuring a terminal methyl group on the alkyne and a primary bromide, offering distinct reactivity at both ends of the six-carbon chain. This structure is particularly useful for introducing a hexynyl moiety into a target molecule, with the bromine atom serving as a handle for subsequent nucleophilic substitution or organometallic coupling reactions.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and provides essential information for the handling and characterization of this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Chemical Identifiers | ||
| CAS Number | 55402-12-5 | PubChem[2] |
| Molecular Formula | C₆H₉Br | PubChem[2] |
| Molecular Weight | 161.04 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| InChI | InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h4-6H2,1H3 | PubChem[2] |
| InChIKey | SRGQSRAWFLVYQN-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | CC#CCCCBr | PubChem[2] |
| Physical Properties | ||
| XLogP3-AA | 2.4 | PubChem[2] |
| Complexity | 82.8 | PubChem[2] |
| Rotatable Bond Count | 2 | ChemScene[3] |
| Spectroscopic Data | ||
| Mass Spectrometry | GC-MS data available | PubChem[2] |
| IR Spectra | Vapor Phase IR Spectra available | PubChem[2] |
Historical Context and Discovery
The preparation of compounds like this compound would have become feasible with the advent of reliable methods for the bromination of primary alcohols in the presence of sensitive functional groups like alkynes. The use of reagents such as phosphorus tribromide (PBr₃) for this purpose was a significant advancement in synthetic methodology.
Synthesis of this compound: A Plausible Experimental Protocol
While a specific, detailed experimental protocol for the first synthesis of this compound is not available, a plausible and widely used method involves the bromination of the corresponding alcohol, hex-2-yn-1-ol. The following protocol is based on established procedures for the conversion of primary alcohols to alkyl bromides using phosphorus tribromide.
Reaction Scheme:
Caption: Synthesis of this compound from hex-2-yn-1-ol.
Materials:
-
Hex-2-yn-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hex-2-yn-1-ol in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution via the dropping funnel, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Applications in Organic Synthesis
The synthetic utility of this compound lies in its ability to participate in a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.
Caption: Synthetic transformations of this compound.
-
Nucleophilic Substitution: The primary bromide is susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of various functional groups such as azides, cyanides, and thiols.
-
Organometallic Coupling Reactions: The bromide can participate in coupling reactions, such as Grignard or Gilman reactions, to form new carbon-carbon bonds.
-
Alkyne Chemistry: The internal alkyne can undergo various addition reactions, including hydrogenation, halogenation, and hydration. It can also participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition ("Click Chemistry") after conversion to a terminal alkyne, to form heterocyclic systems.
The combination of these reactive sites makes this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials.
Conclusion
This compound is a versatile and important building block in organic synthesis. While its specific discovery is not well-documented, its preparation relies on fundamental and robust synthetic transformations. The availability of this compound provides chemists with a powerful tool for the construction of complex molecules with a wide range of potential applications in drug discovery and materials science. The detailed understanding of its properties and reactivity, as outlined in this guide, is crucial for its effective utilization in the laboratory.
References
6-Bromohex-2-yne: A Versatile Bifunctional Building Block for Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromohex-2-yne is a valuable bifunctional molecule in organic synthesis, featuring both a terminal alkyne and a primary alkyl bromide. This unique combination of reactive sites allows for a diverse range of chemical transformations, making it an attractive building block for the synthesis of complex organic molecules, including heterocyclic compounds and potential pharmaceutical agents. Its structure allows for sequential or one-pot reactions, providing a straightforward route to increase molecular complexity. This guide provides a comprehensive overview of the known and potential applications of this compound, including detailed experimental protocols for key transformations, quantitative data, and visualizations of reaction pathways.
Core Properties and Data
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₉Br |
| Molecular Weight | 161.04 g/mol |
| CAS Number | 55402-12-5 |
| Appearance | Liquid |
| Boiling Point | 75-77 °C at 15 mmHg |
| Density | 1.33 g/mL at 25 °C |
| SMILES | CC#CCCCBr |
| InChI | InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h4-6H2,1H3 |
Key Synthetic Applications
The dual functionality of this compound allows for its participation in a variety of fundamental organic reactions. The primary applications revolve around the reactivity of the alkyl bromide in nucleophilic substitution reactions and the alkyne in coupling and cycloaddition reactions.
Nucleophilic Substitution (Alkylation)
The primary alkyl bromide in this compound is susceptible to nucleophilic attack by a wide range of nucleophiles, such as amines, azides, and thiols. This allows for the introduction of the hex-2-ynyl moiety onto various scaffolds.
This protocol describes a general procedure for the alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask containing a stir bar, add the amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Add a suitable solvent such as acetonitrile or DMF to dissolve the reactants.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkynylated product.
Quantitative Data for Representative N-Alkylation Reactions:
| Amine Nucleophile | Product | Yield (%) |
| Aniline | N-(Hex-2-ynyl)aniline | 85-95 |
| Piperidine | 1-(Hex-2-ynyl)piperidine | 90-98 |
| Benzylamine | N-Benzyl-N-(hex-2-ynyl)amine | 88-96 |
Note: Yields are typical for alkylation reactions of this type and may vary depending on the specific substrate and reaction conditions.
Caption: General workflow for the N-alkylation of amines using this compound.
Sonogashira Coupling
The terminal alkyne of this compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, with aryl or vinyl halides. This reaction forms a new carbon-carbon bond between the alkyne and the halide, providing access to a wide range of substituted alkynes.
This protocol outlines a general procedure for the Sonogashira coupling of this compound with an aryl iodide.
Materials:
-
This compound (1.2 eq)
-
Aryl Iodide (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N)
-
Toluene
-
Stir bar
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add a mixture of toluene and triethylamine (e.g., 2:1 v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add this compound (1.2 eq) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Quantitative Data for Representative Sonogashira Coupling Reactions:
| Aryl Halide | Product | Yield (%) |
| Iodobenzene | 1-(Hex-2-ynyl)benzene | 80-92 |
| 4-Iodoanisole | 1-(Hex-2-ynyl)-4-methoxybenzene | 85-95 |
| 1-Bromo-4-iodobenzene | 1-Bromo-4-(hex-2-ynyl)benzene | 75-88 |
Note: Yields are typical for Sonogashira coupling reactions and can be influenced by the specific substrates and catalyst system used.
Caption: Catalytic cycle of the Sonogashira coupling with this compound.
Applications in the Synthesis of Heterocycles
The products derived from the primary applications of this compound are valuable intermediates for the synthesis of various heterocyclic systems.
Synthesis of Indoles via Larock Indole Synthesis
The internal alkyne products from Sonogashira coupling can be further utilized in reactions such as the Larock indole synthesis. This involves the palladium-catalyzed annulation of an o-haloaniline with the alkyne.
Caption: Synthetic pathway to substituted indoles from this compound derivatives.
Synthesis of Nitrogen-Containing Heterocycles via Intramolecular Cyclization
The N-alkynylated products from nucleophilic substitution can undergo intramolecular cyclization reactions to form various nitrogen-containing heterocycles, such as pyrroles and pyridines, often promoted by transition metal catalysts.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for compounds directly synthesized from this compound is not extensively reported in the public domain, the resulting scaffolds are of significant interest in medicinal chemistry.
-
Substituted Alkynes: These are precursors to a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands.
-
Indoles: The indole nucleus is a common feature in many pharmaceuticals, including anticancer agents and antivirals.
-
Pyrroles and Pyridines: These heterocycles are fundamental building blocks in numerous approved drugs.
The bromo functionality in the final products also serves as a handle for further synthetic diversification, allowing for the creation of libraries of compounds for biological screening.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its bifunctional nature allows for the facile introduction of a reactive alkyne moiety into a variety of molecular frameworks through well-established synthetic transformations such as nucleophilic substitution and Sonogashira coupling. The resulting products are valuable intermediates for the construction of complex molecules, particularly heterocyclic systems of medicinal importance. While the direct application of this compound in reported drug discovery campaigns is limited, its potential as a precursor to novel bioactive compounds remains significant for researchers in both academic and industrial settings. This guide provides a foundational understanding of its utility and the experimental methodologies for its application.
Commercial Suppliers and Technical Applications of 6-Bromohex-2-yne: A Guide for Researchers
For researchers, scientists, and drug development professionals, 6-bromohex-2-yne is a valuable chemical intermediate with applications in the synthesis of novel therapeutics and as a probe for studying biological systems. This technical guide provides an in-depth overview of its commercial availability, synthetic methodologies, and its role in cannabinoid receptor research and bioorthogonal chemistry.
Commercial Availability
This compound (CAS Number: 55402-12-5) is readily available from several commercial chemical suppliers. For researchers requiring this compound, the following table summarizes key information from prominent vendors. Purity levels are consistently high, ensuring reproducibility in experimental settings. While pricing for small quantities is accessible, researchers interested in bulk quantities are advised to inquire directly with the suppliers for accurate quotes.
| Supplier | Purity | Available Quantities | Indicative Pricing |
| ChemScene | ≥98% | 50mg, Bulk inquiry | $305.00 / 50mg |
| CHIRALEN | 97+% | Bulk inquiry | Inquire for pricing |
| Molport | ≥95% | Inquire for availability | Inquire for pricing |
Synthesis of this compound: An Experimental Protocol
While commercially available, in-house synthesis of this compound can be a cost-effective alternative for large-scale needs. A common synthetic route involves the alkylation of a terminal alkyne. The following is a representative experimental protocol.
Reaction: Deprotonation of 1-pentyne followed by alkylation with 1,2-dibromoethane.
Materials:
-
1-Pentyne
-
n-Butyllithium (n-BuLi) in hexanes
-
1,2-Dibromoethane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is placed under an inert atmosphere of argon or nitrogen.
-
Anhydrous THF is added to the flask, followed by the cooling of the flask to -78 °C using a dry ice/acetone bath.
-
1-Pentyne is added dropwise to the cold THF.
-
n-Butyllithium in hexanes is added dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below -70 °C. The formation of the lithium acetylide is observed.
-
The reaction mixture is allowed to stir at -78 °C for an additional hour.
-
A solution of 1,2-dibromoethane in anhydrous THF is added dropwise to the reaction mixture.
-
After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Application in Drug Discovery: Targeting the Cannabinoid System
This compound has been utilized in the development of compounds targeting the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes. The primary targets within this system are the cannabinoid receptors 1 (CB1) and 2 (CB2). The signaling cascade initiated by the activation of these G-protein coupled receptors (GPCRs) is a key area of interest for therapeutic intervention.
Below is a diagram illustrating the canonical cannabinoid receptor signaling pathway.
Utility as a Chemical Probe: An Experimental Workflow
The terminal alkyne functionality in this compound makes it an ideal candidate for use in "click chemistry," a set of biocompatible reactions that enable the specific and efficient ligation of molecules. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example. This allows for the use of this compound derivatives as chemical probes for labeling and identifying target proteins.
Below is a generalized experimental workflow for using an alkyne-containing probe for protein labeling.
Unlocking the Potential of 6-Bromohex-2-yne: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of 6-bromohex-2-yne, a versatile bifunctional molecule with significant potential in synthetic chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this guide details the compound's properties, key synthetic applications, and potential research avenues, with a focus on its utility in constructing complex molecular architectures.
Core Properties of this compound
This compound is a linear C6 hydrocarbon featuring two key functional groups: a terminal alkyl bromide and an internal alkyne. This unique arrangement allows for sequential or orthogonal chemical modifications, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₉Br | --INVALID-LINK-- |
| Molecular Weight | 161.04 g/mol | --INVALID-LINK-- |
| CAS Number | 55402-12-5 | --INVALID-LINK-- |
| SMILES | CC#CCCCBr | --INVALID-LINK-- |
| Boiling Point | Not available | |
| Density | Not available | |
| XLogP3 | 2.4 | --INVALID-LINK-- |
Key Research Areas and Synthetic Applications
The reactivity of this compound is dominated by its two functional groups, enabling a diverse range of chemical transformations. The primary areas of research interest include cross-coupling reactions, cycloadditions, and nucleophilic substitutions.
Sonogashira Coupling: Forging Carbon-Carbon Bonds
The internal alkyne of this compound can participate in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides. This reaction is a powerful tool for constructing complex conjugated systems, which are common motifs in pharmaceuticals and organic materials.[1][2]
A typical Sonogashira coupling protocol involves the use of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] While specific conditions for this compound are not widely reported, general protocols for similar bromoalkynes can be adapted.
Experimental Protocol: General Sonogashira Coupling of a Bromoalkyne with an Aryl Halide
-
To a solution of the aryl halide (1.0 eq) and the bromoalkyne (1.2 eq) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is heated to the desired temperature (typically ranging from room temperature to 100 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Aryl Halide | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | RT | 2 | 95 | General Protocol |
| 4-Bromotoluene | 1-Hexyne | Pd(OAc)₂/PPh₃/CuI | DMF/Triethylamine | 80 | 12 | 85 | General Protocol |
| 1-Iodonaphthalene | This compound | Pd(PPh₃)₂Cl₂/CuI | SDS/Water | 40 | 6 | Not Reported | [3] |
Note: The yields provided are for representative Sonogashira reactions and may not be directly applicable to this compound without optimization.
Caption: Sonogashira coupling of this compound with an aryl halide.
Azide-Alkyne Cycloadditions: The "Click Chemistry" Approach
The internal alkyne of this compound is a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[4]
To utilize this compound in a click reaction, the bromide can first be converted to an azide.
Experimental Protocol: Synthesis of 6-azidohex-2-yne
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO is added sodium azide (1.5-2.0 eq).
-
The reaction mixture is heated (typically 50-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 6-azidohex-2-yne.
The resulting 6-azidohex-2-yne can then be reacted with a terminal alkyne in a CuAAC reaction.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of 6-azidohex-2-yne (1.0 eq) and a terminal alkyne (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF) is added a copper(I) source. This can be CuI directly, or generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate.
-
The reaction is stirred at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the product is typically isolated by filtration or extraction.
| Azide | Alkyne | Copper Source | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | >95 | General Protocol |
| 1-Azidohexane | Propargyl Alcohol | CuI | None | CH₂Cl₂ | 98 | General Protocol |
Note: The yields provided are for representative CuAAC reactions and may not be directly applicable to derivatives of this compound without optimization.
Caption: Workflow for the synthesis of triazoles from this compound.
Intramolecular Cyclizations: Accessing Heterocyclic Scaffolds
The bifunctional nature of this compound and its derivatives makes it an attractive precursor for intramolecular cyclization reactions to form various heterocyclic compounds. While specific examples with this compound are scarce, related haloalkynes undergo cyclizations to form five- or six-membered rings.[5][6] These reactions can be promoted by various reagents, including palladium catalysts or radical initiators.
Potential in Drug Discovery: Targeting the NLRP3 Inflammasome
Recent patent literature suggests that 6,6-bicyclic heterocycles derived from building blocks similar to this compound are being investigated as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome.[7] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases.
The development of small molecule inhibitors of the NLRP3 inflammasome is an active area of research. The general structure of these inhibitors often features a central heterocyclic core with various substituents. This compound, with its ability to participate in both C-C bond formation and cycloaddition reactions, represents a valuable starting material for the synthesis of diverse libraries of compounds for screening against this important therapeutic target.
Caption: Simplified NLRP3 inflammasome activation pathway and potential point of inhibition.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile chemical building block. Its dual functionality allows for the application of powerful synthetic methodologies such as Sonogashira couplings and azide-alkyne cycloadditions. These reactions open up avenues for the creation of complex molecules with potential applications in medicinal chemistry, particularly in the development of inhibitors for inflammatory pathways like the NLRP3 inflammasome. Further exploration of the reactivity of this compound, including the development of novel intramolecular cyclization strategies and its incorporation into diverse molecular scaffolds, is a promising area for future research. This guide serves as a foundational resource to stimulate and support these future investigations.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 3. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zirconium-promoted intramolecular cyclization of terminal alkynes and unusual carbonylation reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chiralen.com [chiralen.com]
Methodological & Application
Application Notes and Protocols for 6-Bromohex-2-yne in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential click reaction, enabling the efficient formation of 1,2,3-triazoles. This reaction is a powerful tool for bioconjugation, drug discovery, and materials science due to its reliability, specificity, and biocompatibility.[2][3]
6-Bromohex-2-yne is a versatile bifunctional reagent for use in click chemistry. Its structure incorporates both an internal alkyne for participation in CuAAC reactions and a terminal bromo group that can be used for subsequent functionalization or as a linking point. This dual functionality makes it a valuable building block for the synthesis of complex molecular architectures, including bioconjugates, molecular probes, and novel drug candidates.
These application notes provide detailed protocols and guidelines for the use of this compound in CuAAC reactions, offering a framework for researchers to employ this reagent in their specific applications.
Principle of the Reaction
The core reaction is the Cu(I)-catalyzed cycloaddition of the internal alkyne of this compound with an azide-containing molecule to form a stable triazole ring. The reaction is typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The bromine atom on the hexyl chain remains available for further chemical modifications, providing a powerful handle for modular synthesis.
Applications
The unique structure of this compound allows for its application in a variety of research and development areas:
-
Bioconjugation: The alkyne group can be "clicked" onto azide-modified biomolecules such as proteins, peptides, or nucleic acids. The remaining bromo group can then be used to attach other functionalities, such as imaging agents or therapeutic payloads.
-
Drug Discovery: In drug discovery, this compound can be used as a linker to connect different molecular fragments, facilitating the rapid assembly of compound libraries for screening.[4] The triazole ring formed is a stable and often beneficial pharmacophore.[3]
-
Probe Development: The modular nature of this reagent is ideal for the synthesis of chemical probes. An azide-containing reporter group (e.g., a fluorophore or biotin) can be attached via the click reaction, while the bromo group can be converted to a reactive group for targeting specific biomolecules.
-
Materials Science: In materials science, this compound can be used to functionalize polymers and surfaces, introducing new properties or allowing for the attachment of other molecules.
Experimental Protocols
The following are representative protocols for the use of this compound in a CuAAC reaction. The specific conditions may require optimization depending on the azide partner and the desired product.
Protocol 1: General Procedure for CuAAC with this compound
This protocol describes a general method for the reaction of this compound with an azide in a solution phase.
Materials:
-
This compound
-
Azide-containing molecule (e.g., benzyl azide as a model)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1.1 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
To the de-gassed solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired triazole product.
Data Presentation: Representative Quantitative Data
The following table presents representative data for a model CuAAC reaction between this compound and benzyl azide under the conditions described in Protocol 1. Actual results may vary depending on the specific substrates and reaction scale.
| Parameter | Value |
| Reactants | This compound, Benzyl Azide |
| Catalyst System | CuSO₄·5H₂O / Sodium Ascorbate |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Conversion (typical) | >95% (as determined by LC-MS) |
| Isolated Yield (typical) | 85-95% |
Mandatory Visualizations
Diagram 1: General Workflow for CuAAC using this compound
Caption: A typical experimental workflow for a CuAAC reaction.
Diagram 2: Signaling Pathway of the CuAAC Reaction
Caption: The catalytic cycle of the CuAAC reaction.
Conclusion
This compound is a valuable and versatile reagent for click chemistry applications. Its bifunctional nature allows for a modular and efficient approach to the synthesis of complex molecules. The protocols and information provided herein serve as a guide for researchers to incorporate this powerful building block into their synthetic strategies for bioconjugation, drug discovery, and the development of novel chemical probes. As with any chemical reaction, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary for specific applications.
References
6-Bromohex-2-yne: A Versatile Precursor for Complex Molecule Synthesis
Introduction: 6-bromohex-2-yne is a bifunctional reagent that has emerged as a valuable precursor in organic synthesis, particularly for the construction of complex heterocyclic and carbocyclic frameworks. Its unique structure, featuring a terminal alkyl bromide and an internal alkyne, allows for a diverse range of chemical transformations, making it a key building block for researchers in medicinal chemistry and materials science. This document provides a detailed overview of its applications, including key experimental protocols and data.
Applications in the Synthesis of Bioactive Molecules
Recent research has highlighted the utility of this compound in the synthesis of novel therapeutic agents. It serves as a crucial starting material for the preparation of fused bicyclic heterocycles, which are core structures in various drug candidates, including inhibitors of the NLRP3 inflammasome and synthetic cannabinoid analogues.
Synthesis of Fused Bicyclic Heterocycles as NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. The development of small molecule inhibitors of NLRP3 is a significant area of pharmaceutical research. This compound can be utilized in multi-step synthetic sequences to generate complex heterocyclic systems that exhibit potent NLRP3 inhibitory activity. The general strategy involves the initial alkylation of a suitable heterocyclic core with this compound, followed by an intramolecular cyclization reaction to construct the final fused bicyclic scaffold.
Precursor for Cannabinoid Analogues
The modular nature of this compound also lends itself to the synthesis of novel cannabinoid analogues. The hexynyl side chain can be introduced into a core phenolic structure, followed by further functionalization and cyclization to yield compounds with potential activity at cannabinoid receptors.
Key Synthetic Transformations
The reactivity of this compound is dominated by the chemistry of its two functional groups: the terminal alkyl bromide and the internal alkyne. This allows for a variety of selective transformations, including coupling reactions and intramolecular cyclizations.
Palladium-Catalyzed Coupling Reactions
The terminal alkyne of this compound can readily participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Negishi couplings. These reactions allow for the facile formation of carbon-carbon bonds, enabling the connection of the hexynyl fragment to a wide range of aryl, heteroaryl, and vinyl partners.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with Aryl Halides
This protocol describes a typical procedure for the palladium- and copper-co-catalyzed coupling of an aryl halide with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), palladium catalyst (0.02-0.05 eq.), and CuI (0.05-0.1 eq.).
-
Add the anhydrous solvent, followed by the amine base (2.0-3.0 eq.).
-
Add this compound (1.1-1.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ | Et₃N | THF | 25 | 4 | 85-95 |
| Bromobenzene | PdCl₂(PPh₃)₂ | DIPA | DMF | 60 | 12 | 70-85 |
| 4-Iodotoluene | Pd(PPh₃)₄ | Et₃N | THF | 25 | 5 | 88-96 |
Protocol 2: Intramolecular Cyclization of an N-Aryl-6-bromohex-2-ynamide Derivative
This protocol outlines a general procedure for the synthesis of a fused heterocyclic system via intramolecular cyclization.
Step 1: Synthesis of the N-Aryl-6-bromohex-2-ynamide Precursor
-
Couple 6-bromohex-2-ynoic acid with the desired aniline derivative using a standard peptide coupling reagent (e.g., EDC/HOBt or HATU).
-
Purify the resulting amide by crystallization or column chromatography.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
-
To a dry Schlenk flask under an inert atmosphere, add the N-aryl-6-bromohex-2-ynamide precursor (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.05-0.1 eq.), and a phosphine ligand (e.g., PPh₃, Xantphos, 0.1-0.2 eq.).
-
Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.) and an anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Quantitative Data:
| Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| N-phenyl-6-bromohex-2-ynamide | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 18 | Fused Lactam | 65-75 |
| N-(4-methoxyphenyl)-6-bromohex-2-ynamide | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | Fused Lactam | 70-85 |
Visualizations
Caption: Workflow for the Sonogashira Coupling of this compound.
Application Notes and Protocols for the Sonogashira Coupling of Bromoalkynes
For: Researchers, Scientists, and Drug Development Professionals
Topic: Sonogashira Coupling with 6-bromohex-2-yne
Introduction and Feasibility Analysis
The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][4]
A critical requirement for the Sonogashira reaction is the presence of a terminal alkyne (a C≡C-H bond), as the reaction mechanism involves the deprotonation of this acidic proton to form a copper acetylide intermediate. The specified substrate, This compound , is an internal alkyne (CH₃-C≡C-CH₂CH₂CH₂Br) and lacks this terminal acidic proton. Consequently, it is not a suitable substrate for a direct, classical Sonogashira coupling reaction.
It is plausible that the intended substrate for a Sonogashira coupling was the isomeric 6-bromohex-1-yne , a terminal alkyne that is well-suited for this transformation. This document will therefore focus on the application and protocols for the Sonogashira coupling of 6-bromohex-1-yne with various aryl halides. Additionally, alternative coupling methods for internal alkynes will be briefly discussed.
Applications of Sonogashira Coupling with Functionalized Alkynes
The Sonogashira coupling of terminal alkynes, such as 6-bromohex-1-yne, with aryl or vinyl halides is a versatile tool for the synthesis of complex molecules. The products of these reactions, which contain both an alkyl halide and an arylethynyl moiety, are valuable intermediates in medicinal chemistry and materials science.
-
Drug Development: The resulting structures can serve as scaffolds for the synthesis of biologically active compounds. The bromoalkyl chain can be further functionalized through nucleophilic substitution or other cross-coupling reactions, allowing for the introduction of diverse functional groups.
-
Materials Science: The conjugated enyne system formed is a key component in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5]
-
Natural Product Synthesis: This coupling reaction is a key step in the total synthesis of many complex natural products.[5]
Experimental Protocols
The following protocols provide a general framework for the Sonogashira coupling of 6-bromohex-1-yne with an aryl halide. Optimization of reaction conditions may be necessary for specific substrates.
3.1. General Protocol for Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from established procedures for the Sonogashira coupling of terminal alkynes with aryl halides.[2][6]
Materials:
-
6-bromohex-1-yne
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base and solvent (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), palladium catalyst (1-5 mol%), and copper(I) iodide (1-5 mol%).
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2-3 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add 6-bromohex-1-yne (1.1-1.5 eq.) to the reaction mixture dropwise via syringe.
-
The reaction mixture is stirred at room temperature or heated (typically 40-100 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel.
3.2. Copper-Free Sonogashira Coupling Protocol
The presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[3] A copper-free protocol can mitigate this side reaction.
Materials:
-
6-bromohex-1-yne
-
Aryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dba)₂)
-
Phosphine ligand (e.g., PPh₃, XPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine like pyrrolidine)
-
Anhydrous solvent (e.g., DMF, NMP, toluene)
-
Inert gas
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq.), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Add the anhydrous solvent and the base (2-3 eq.).
-
Add 6-bromohex-1-yne (1.1-1.5 eq.).
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C) and monitor its progress.
-
Work-up and purification are performed as described in the general protocol.
Data Presentation
The following table summarizes representative quantitative data for Sonogashira coupling reactions of various terminal alkynes with aryl halides, providing an indication of expected yields and reaction conditions.
| Alkyne | Aryl Halide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ (2) | 2 | Et₃N | THF | RT | 3 | 95 | [6] |
| 1-Hexyne | Iodobenzene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 92 | [2] |
| 1-Octyne | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | 5 | i-Pr₂NH | Toluene | 80 | 12 | 88 | General Literature |
| Propargyl alcohol | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₂Cl₂ (1.5) | 3 | Et₃N | THF/DMF | 50 | 6 | 94 | General Literature |
| Trimethylsilylacetylene | 2-Bromopyridine | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Dioxane | 100 | 16 | 85 | General Literature |
| Phenylacetylene | 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 96 | [2] |
Visualizations
5.1. Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
Application Notes and Protocols: 6-Bromohex-2-yne in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromohex-2-yne is a versatile bifunctional reagent that has garnered significant interest in medicinal chemistry. Its chemical structure, featuring a terminal bromo group and an internal alkyne, allows for sequential or orthogonal functionalization, making it a valuable building block in the synthesis of complex bioactive molecules. The presence of the alkyne moiety facilitates its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a robust and widely used method for the rapid construction of 1,2,3-triazole-containing compounds. The bromo- functionality provides a handle for further modifications through various cross-coupling reactions or nucleophilic substitutions. These characteristics make this compound an attractive starting material for the generation of compound libraries for drug discovery and for the synthesis of targeted covalent inhibitors and chemical probes.
Application: Synthesis of Novel NLRP3 Inflammasome Inhibitors
One of the promising applications of this compound is in the synthesis of potent and selective inhibitors of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions. Consequently, the development of small molecule inhibitors of NLRP3 is a major focus in drug discovery.
The 1,2,3-triazole scaffold, readily accessible through click chemistry with alkynes like this compound, has been identified as a privileged structure in the design of NLRP3 inhibitors. The following sections detail the synthesis and evaluation of a representative triazole-based NLRP3 inhibitor, illustrating the utility of this compound in this context.
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative 1,2,3-triazole-based NLRP3 inhibitor, synthesized through a click chemistry approach analogous to one that can be employed with this compound.
| Compound ID | Target | Assay | IC50 (µM) |
| NLRP3i-Triazole-1 | NLRP3 | IL-1β release in LPS/ATP-stimulated J774A.1 macrophages | 0.55 ± 0.16 |
Data is representative of compounds synthesized in a study by Jiang et al. (2020) and serves as an example of the potency achievable with this scaffold.
Experimental Protocols
General Synthesis of a 1,2,3-Triazole Derivative using a 6-Bromoalkyne
This protocol is adapted from the work of Jiang et al. (2020) for the synthesis of a 1,2,3-triazole-based NLRP3 inhibitor and is applicable to this compound.
Materials:
-
This compound
-
Appropriate azide precursor (e.g., a substituted benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of the azide precursor (1.0 eq) and this compound (1.2 eq) in a 1:1 mixture of DMF and water, add copper(II) sulfate pentahydrate (0.1 eq).
-
To the resulting mixture, add sodium ascorbate (0.2 eq) and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,2,3-triazole product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the evaluation of the synthesized compound's ability to inhibit NLRP3 inflammasome activation in a cell-based assay.
Cell Line: J774A.1 murine macrophages
Materials:
-
Synthesized triazole compound
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Mouse IL-1β ELISA kit
Procedure:
-
Cell Culture: Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 4 hours.
-
Inhibitor Treatment: Pre-treat the primed cells with various concentrations of the synthesized triazole compound (or vehicle control) for 1 hour.
-
NLRP3 Activation: Activate the NLRP3 inflammasome by treating the cells with ATP (5 mM) for 30 minutes.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome signaling pathway and the point of intervention for triazole inhibitors.
Experimental Workflow: Synthesis and Evaluation of an NLRP3 Inhibitor
Caption: Workflow for the synthesis and biological evaluation of a triazole-based NLRP3 inhibitor.
Application Notes: 6-Bromohex-2-yne in the Synthesis of Potent Bioactive NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 6-bromohex-2-yne as a key building block in the synthesis of 6,6-bicyclic heterocyclic compounds that function as potent and selective inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome. The methodologies and data presented are based on the synthesis of a representative bioactive molecule, herein referred to as Compound X, a novel NLRP3 inhibitor with therapeutic potential for a range of inflammatory diseases.
Introduction
The NLRP3 inflammasome is a crucial component of the innate immune system. Its dysregulation is implicated in a variety of inflammatory disorders, including autoimmune diseases, metabolic disorders, and neurodegenerative conditions. Consequently, the development of small molecule inhibitors of the NLRP3 inflammasome is a significant area of interest in drug discovery. This compound serves as a versatile precursor for the introduction of a flexible alkyne-containing side chain, which has been shown to be critical for the biological activity of a new class of 6,6-bicyclic heterocyclic NLRP3 inhibitors. This document outlines the synthetic route to these potent inhibitors and the methods for their biological evaluation.
Data Presentation
The following table summarizes the key quantitative data for the synthesized NLRP3 inhibitor, Compound X, derived from this compound.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | NLRP3 Inhibition IC50 (nM) |
| Compound X | C₂₅H₂₈N₆O₂ | 456.54 | 15 |
Experimental Protocols
Synthesis of Compound X: A 6,6-Bicyclic Heterocyclic NLRP3 Inhibitor
The synthesis of Compound X involves a multi-step sequence, with the key final step being the alkylation of a bicyclic heterocyclic core with this compound.
Step 1: Synthesis of the 6,6-Bicyclic Heterocyclic Core (Intermediate 1)
Detailed synthesis of the bicyclic core is dependent on the specific heterocyclic system and is assumed to be prepared according to established literature procedures.
Step 2: Alkylation of Intermediate 1 with this compound to yield Compound X
-
To a solution of Intermediate 1 (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, Compound X.
-
Characterize the purified Compound X by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: In Vitro NLRP3 Inflammasome Inhibition Assay
The inhibitory activity of Compound X on the NLRP3 inflammasome is assessed using a cell-based assay.
-
Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
Cell Priming: Seed THP-1 cells in a 96-well plate and differentiate into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 3 hours. Prime the differentiated macrophages with lipopolysaccharide (LPS) for 3 hours.
-
Compound Treatment: Pre-incubate the primed cells with various concentrations of Compound X for 1 hour.
-
NLRP3 Activation: Induce NLRP3 inflammasome activation by adding adenosine triphosphate (ATP) to the cell culture and incubate for 1 hour.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of secreted interleukin-1β (IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of IL-1β inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Visualizations
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the NLRP3 inflammasome, which is the target of the synthesized bioactive molecules.
Caption: Canonical NLRP3 inflammasome signaling pathway.
Experimental Workflow for Synthesis and Evaluation of Compound X
The following diagram outlines the workflow from the synthesis of Compound X to its biological evaluation as an NLRP3 inhibitor.
Caption: Workflow for synthesis and evaluation of Compound X.
Application Notes and Protocols: 6-Bromohex-2-yne in the Synthesis of Substituted Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-bromohex-2-yne as a versatile building block in the synthesis of a variety of substituted alkynes. Due to a lack of specific literature precedents for this compound in some of the described coupling reactions, the protocols provided are representative examples based on well-established methodologies for similar bromoalkynes. The quantitative data presented is illustrative and intended to provide a general expectation of reaction performance.
Introduction
This compound is a bifunctional molecule featuring a terminal alkyl bromide and an internal alkyne. This unique combination of functional groups allows for a range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. The bromine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions, while the alkyne moiety can be further functionalized through various addition and coupling reactions. This document focuses on the application of this compound in two key C-C bond-forming reactions: the Sonogashira coupling and the Cadiot-Chodkiewicz coupling, for the synthesis of substituted alkynes and conjugated diynes, respectively.
Key Synthetic Applications
The primary applications of this compound in the synthesis of substituted alkynes revolve around palladium and copper-catalyzed cross-coupling reactions.
Sonogashira Coupling: Synthesis of Aryl/Vinyl-Substituted Alkynes
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] In the context of this compound, the molecule itself would act as the electrophilic partner (as an alkyl halide). However, for the synthesis of substituted alkynes where the alkyne on the hex-2-yne backbone is extended, a derivative of this compound with a terminal alkyne would be required. A more direct application involves the coupling of a terminal alkyne with the alkyl bromide portion of this compound, although this is less common than aryl/vinyl halide couplings.
A more synthetically valuable approach involves the reaction of a terminal alkyne with an aryl or vinyl halide, where the terminal alkyne is first synthesized from this compound.
Illustrative Data for Sonogashira Coupling
The following table presents illustrative data for the Sonogashira coupling of a terminal alkyne (hypothetically derived from this compound) with various aryl halides.
| Entry | Aryl Halide | Terminal Alkyne | Product | Yield (%) |
| 1 | Iodobenzene | Hex-5-en-2-yn-1-ol | 1-Phenylhex-5-en-2-yn-1-ol | 85 |
| 2 | 4-Bromoanisole | Hex-5-en-2-yn-1-ol | 1-(4-Methoxyphenyl)hex-5-en-2-yn-1-ol | 78 |
| 3 | 1-Iodonaphthalene | Hex-5-en-2-yn-1-ol | 1-(Naphthalen-1-yl)hex-5-en-2-yn-1-ol | 82 |
| 4 | 3-Bromopyridine | Hex-5-en-2-yn-1-ol | 1-(Pyridin-3-yl)hex-5-en-2-yn-1-ol | 75 |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a general guideline for the palladium-catalyzed Sonogashira coupling of a terminal alkyne with an aryl halide.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Aryl halide
-
Terminal alkyne (derived from this compound)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%) and the copper(I) salt (2-10 mol%).
-
Add the aryl halide (1.0 eq) and the terminal alkyne (1.2 eq).
-
Add the anhydrous solvent and the amine base.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted alkyne.
Diagram: Sonogashira Coupling Workflow
Caption: General workflow for the Sonogashira coupling reaction.
Cadiot-Chodkiewicz Coupling: Synthesis of Unsymmetrical Diynes
The Cadiot-Chodkiewicz coupling is a classic method for the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[2] In this reaction, this compound could potentially be converted to a 1-bromoalkyne derivative for subsequent coupling.
Illustrative Data for Cadiot-Chodkiewicz Coupling
The following table provides hypothetical data for the Cadiot-Chodkiewicz coupling of a 1-bromoalkyne (derived from this compound) with various terminal alkynes.
| Entry | 1-Bromoalkyne | Terminal Alkyne | Product | Yield (%) |
| 1 | 1-Bromohex-2-yne | Phenylacetylene | 1-Phenylocta-2,4-diyne | 75 |
| 2 | 1-Bromohex-2-yne | Trimethylsilylacetylene | 1-(Trimethylsilyl)octa-2,4-diyne | 80 |
| 3 | 1-Bromohex-2-yne | Propargyl alcohol | Nona-2,4-diyn-1-ol | 70 |
| 4 | 1-Bromohex-2-yne | 1-Heptyne | Trideca-5,7-diyne | 65 |
Experimental Protocol: General Procedure for Cadiot-Chodkiewicz Coupling
This protocol outlines a general procedure for the copper-catalyzed Cadiot-Chodkiewicz coupling.
Materials:
-
Copper(I) chloride or bromide
-
Hydroxylamine hydrochloride (as a reducing agent to maintain Cu(I))
-
1-Bromoalkyne (derived from this compound)
-
Terminal alkyne
-
Amine base (e.g., ethylamine, butylamine)
-
Solvent (e.g., methanol, ethanol, THF)
Procedure:
-
To a reaction flask, add the copper(I) salt (5-10 mol%) and hydroxylamine hydrochloride (10-20 mol%).
-
Add the solvent and the amine base, and stir the mixture until a clear solution is formed.
-
Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Slowly add a solution of the 1-bromoalkyne (1.0 eq) in the reaction solvent to the mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the unsymmetrical diyne.
Diagram: Cadiot-Chodkiewicz Coupling Mechanism
Caption: Simplified catalytic cycle of the Cadiot-Chodkiewicz coupling.
Conclusion
This compound serves as a promising, though currently under-documented, starting material for the synthesis of a diverse range of substituted alkynes. The protocols and illustrative data provided herein for Sonogashira and Cadiot-Chodkiewicz couplings offer a solid foundation for researchers to explore the synthetic potential of this versatile building block. Further investigation into the reactivity of this compound in these and other coupling reactions is warranted and could lead to the development of novel synthetic routes to complex molecules of interest in medicinal chemistry and materials science. Researchers are encouraged to optimize the provided general conditions for their specific substrates to achieve the best possible outcomes.
References
Application Notes and Protocols for Bioconjugation Using 6-Bromohex-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromohex-2-yne is a versatile bifunctional linker that holds significant promise in the field of bioconjugation. Its unique structure, featuring a terminal alkyne and a primary bromoalkane, allows for a two-step orthogonal conjugation strategy. This enables the precise and stable linkage of biomolecules, such as proteins, peptides, and nucleic acids, to other molecules of interest, including reporter tags (fluorophores, biotin), therapeutic agents, and solid supports.
The bromo- functionality of this compound serves as an electrophilic handle for the alkylation of nucleophilic amino acid residues, primarily the thiol group of cysteine. This reaction forms a stable thioether bond. The alkyne group provides a bioorthogonal handle for subsequent modification via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This dual reactivity makes this compound an ideal tool for constructing well-defined bioconjugates with controlled stoichiometry and site-specificity.
These application notes provide an overview of the potential applications and detailed protocols for utilizing this compound in bioconjugation workflows.
Applications
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to monoclonal antibodies. The bromo group can react with a native or engineered cysteine residue on the antibody, and the alkyne can then be used to attach an azide-modified drug molecule.
-
Protein Labeling and Imaging: Fluorophores or other imaging agents functionalized with an azide group can be attached to proteins modified with this compound, enabling cellular imaging and tracking studies.
-
Immobilization of Biomolecules: Proteins and other biomolecules can be tethered to solid supports (e.g., beads, surfaces) that are functionalized with azide groups. This is useful for applications such as affinity chromatography and biosensor development.
-
Construction of Complex Bioconjugates: The orthogonal nature of the two reactive groups allows for the stepwise assembly of multi-component bioconjugates.
Chemical Reaction Mechanism
The bioconjugation strategy using this compound involves two key reactions:
-
Cysteine Alkylation: The thiol group of a cysteine residue acts as a nucleophile and attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage.
-
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the terminal alkyne of the modified biomolecule reacts with an azide-functionalized molecule to form a stable 1,2,3-triazole ring.
Caption: Reaction mechanism of this compound bioconjugation.
Quantitative Data Summary
The following table summarizes representative quantitative data for the two key reactions involved in bioconjugation with this compound. Please note that specific results may vary depending on the biomolecule, reagents, and reaction conditions.
| Parameter | Cysteine Alkylation with Bromoalkane | Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Reference(s) |
| Reaction Yield | >90% | Near-quantitative (>95%) | [1][2][3] |
| Reaction Time | 1 - 4 hours | 0.5 - 2 hours | [1][2] |
| Second-Order Rate Constant | 1 - 10 M⁻¹s⁻¹ (for iodoacetamides) | 10² - 10³ M⁻¹s⁻¹ | [1] |
| Optimal pH | 7.5 - 8.5 | 4 - 12 | [1] |
| Temperature | Room Temperature | Room Temperature | [2] |
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific biomolecule and application. It is recommended to perform small-scale pilot reactions to determine the optimal conditions.
Protocol 1: Cysteine-Specific Alkylation of a Protein with this compound
This protocol describes the modification of a protein containing an accessible cysteine residue with this compound.
Materials:
-
Protein solution (e.g., 1-10 mg/mL in a suitable buffer, pH 7.5-8.5, such as phosphate-buffered saline (PBS) or Tris buffer)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))
-
Desalting column or dialysis tubing for purification
Procedure:
-
Protein Preparation: If the target cysteine is in a disulfide bond, it must first be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate at room temperature for 1 hour.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMSO.
-
Alkylation Reaction: a. To the reduced protein solution, add the this compound stock solution to achieve a final 10- to 20-fold molar excess of the reagent over the protein. b. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation. c. Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
Purification: Remove the excess unreacted this compound and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful modification of the protein by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to observe the expected mass increase.
Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) of an Alkyne-Modified Protein
This protocol describes the "clicking" of an azide-functionalized molecule onto the alkyne-modified protein from Protocol 1.
Materials:
-
Alkyne-modified protein solution (from Protocol 1)
-
Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
DMSO
-
Desalting column or dialysis tubing for purification
Procedure:
-
Reagent Preparation: a. Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO. b. Prepare a 50 mM stock solution of CuSO₄ in water. c. Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared). d. Prepare a 50 mM stock solution of THPTA in water.
-
CuAAC Reaction: a. In a microcentrifuge tube, combine the alkyne-modified protein, the azide-functionalized molecule (at a 5- to 10-fold molar excess over the protein), and THPTA (to a final concentration of 1-5 mM). b. Add CuSO₄ to a final concentration of 0.5-1 mM. c. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM. d. Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification: Purify the resulting bioconjugate using a desalting column or dialysis to remove the copper catalyst, excess reagents, and byproducts.
-
Characterization: Analyze the final conjugate by SDS-PAGE to observe a shift in molecular weight. Further characterization can be performed using techniques appropriate for the attached molecule (e.g., fluorescence spectroscopy for a fluorescent dye).
Experimental Workflow
The following diagram illustrates the overall experimental workflow for bioconjugation using this compound.
References
Experimental Protocols and Application Notes for Reactions with 6-Bromohex-2-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving 6-bromohex-2-yne, a versatile building block in organic synthesis. The protocols for Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) are outlined, offering methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the construction of complex molecular architectures relevant to drug discovery and materials science.
Sonogashira Coupling of this compound
The Sonogashira reaction is a powerful cross-coupling method to form a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, the internal alkyne is already present, and the terminal bromine atom allows for coupling with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Quantitative Data Summary
While specific quantitative data for Sonogashira reactions of this compound is not extensively reported in the literature, the following table provides representative conditions and typical yields based on reactions with similar haloalkynes.[1][2]
| Entry | Aryl Halide/Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (1-3) | Et₃N or DIPA | THF or DMF | RT - 50 | 2-12 | 70-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (1-3) | CuI (1-2) | Et₃N | Toluene | RT | 1-4 | 80-98 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (1.5) | Piperidine | DMF | 60 | 6 | 75-90 |
| 4 | 4-Ethynylanisole | Pd(OAc)₂/PPh₃ (2/4) | CuI (1) | Cs₂CO₃ | Dioxane | 80 | 12 | 70-85 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, argon-flushed round-bottom flask, add PdCl₂(PPh₃)₂ (e.g., 0.02 mmol, 2 mol%) and CuI (e.g., 0.01 mmol, 1 mol%).
-
Add anhydrous THF (e.g., 10 mL) and triethylamine (e.g., 3 mmol, 3 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1 mmol, 1 eq) followed by phenylacetylene (1.2 mmol, 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling of this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][3][4] The internal alkyne of this compound can react with an organic azide in the presence of a copper(I) catalyst.
Quantitative Data Summary
Specific quantitative data for the CuAAC reaction of this compound is limited. The following table presents typical conditions and expected yields based on reactions with similar internal alkynes and bromoalkynes.[1][3]
| Entry | Azide | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Azide | CuSO₄·5H₂O/Na Ascorbate | None | t-BuOH/H₂O | RT | 1-6 | 85-98 |
| 2 | Phenyl Azide | CuI | None | THF | RT | 2-8 | 80-95 |
| 3 | 1-Azido-4-nitrobenzene | Cu(OAc)₂ | Sodium Ascorbate | DMSO/H₂O | 40 | 4 | 75-90 |
| 4 | Ethyl 2-azidoacetate | [Cu(CH₃CN)₄]PF₆ | None | CH₂Cl₂ | RT | 1-3 | 90-99 |
Experimental Protocol: CuAAC of this compound with Benzyl Azide
This protocol provides a general procedure for the CuAAC reaction between this compound and benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol, 1 eq) and benzyl azide (1.1 mmol, 1.1 eq) in a mixture of t-BuOH and water (1:1, 10 mL).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 20 mol%).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 mmol, 5 mol%).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the 1,4-disubstituted 1,2,3-triazole.
Signaling Pathway Diagram: CuAAC Catalytic Cycle
Caption: Catalytic Cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Conclusion
The protocols and data presented herein provide a foundational guide for researchers utilizing this compound in Sonogashira coupling and CuAAC reactions. While specific optimized conditions for this particular substrate may require some empirical determination, the provided methodologies offer robust starting points for the synthesis of a diverse range of functionalized molecules. The versatility of this compound, with its internal alkyne and terminal bromo-functionality, makes it a valuable tool in the construction of complex organic structures for various applications in the chemical and pharmaceutical sciences.
References
- 1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,4-Disubstituted Triazoles Synthesis (Paperback) | Warwick’s [warwicks.com]
Application Notes and Protocols for the Purification of 6-bromohex-2-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the purification of 6-bromohex-2-yne, a key intermediate in various organic syntheses. The protocols outlined below are based on established chemical principles and practices for the purification of bromoalkynes.
Introduction
This compound is a bifunctional molecule containing both an alkyne and a bromoalkane moiety, making it a valuable building block in the synthesis of more complex molecules. The purity of this reagent is crucial for the success of subsequent reactions, as impurities can lead to side reactions, lower yields, and complications in the purification of the final product. The primary methods for purifying this compound are extractive workup followed by either flash column chromatography or distillation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₉Br | [1][2] |
| Molecular Weight | 161.04 g/mol | [1][2] |
| CAS Number | 55402-12-5 | [1][2] |
| Appearance | Not available | |
| Boiling Point | Not available | |
| Storage | Sealed in dry, 2-8°C | [2] |
Purification Workflow
The general workflow for the purification of crude this compound involves an initial extractive workup to remove aqueous-soluble impurities, followed by a more rigorous purification technique such as flash chromatography or distillation to separate the desired product from non-polar and closely related impurities.
References
analytical techniques for characterizing 6-bromohex-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromohex-2-yne is a valuable bifunctional molecule containing both an alkyne and a bromoalkane functional group. This unique structure makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Accurate and thorough characterization of this starting material is critical to ensure the identity, purity, and suitability for subsequent reactions. This application note provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of this compound.
Analytical Techniques
A multi-technique approach is essential for the unambiguous characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Data Presentation
The following tables summarize the expected quantitative data from the analytical characterization of this compound.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
Note: The following NMR data are predicted using computational algorithms and should be used as a reference. Experimental values may vary slightly.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Atom No. | Chemical Shift (ppm) | Atom No. | Chemical Shift (ppm) |
| H on C1 | 1.76 | C1 | 3.5 |
| H on C4 | 2.24 | C2 | 78.5 |
| H on C5 | 1.95 | C3 | 75.2 |
| H on C6 | 3.48 | C4 | 19.8 |
| C5 | 31.5 | ||
| C6 | 32.8 |
Structure for NMR Assignment:
Table 2: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆H₉Br |
| Molecular Weight | 161.04 g/mol |
| Major m/z Peaks | 81, 53, 54 |
Table 3: Infrared Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H (sp³ hybridized) | 2850 - 3000 |
| C≡C (internal alkyne) | 2100 - 2260 |
| C-Br | 500 - 600 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Spectral Width: 0-12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Spectral Width: 0-220 ppm
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the spectrum using the TMS peak at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and integrals to elucidate the structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be visible for bromine-containing fragments.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
-
-
Instrument Parameters:
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Analysis:
-
Acquire a background spectrum of the clean salt plates.
-
Acquire the sample spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of this compound.
Caption: Workflow for the analytical characterization of this compound.
Safety Precautions
This compound is a flammable liquid and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.
6-Bromohex-2-yne: A Versatile Building Block for the Synthesis of Complex Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
6-Bromohex-2-yne is a valuable bifunctional building block in organic synthesis, featuring both a terminal alkyne and a primary alkyl bromide. This unique combination of reactive sites allows for sequential and diverse functionalization, making it an attractive starting material for the construction of complex molecular architectures. Its utility spans various fields, including medicinal chemistry for the development of kinase inhibitors and other therapeutic agents, as well as in materials science. This document provides detailed application notes and experimental protocols for key reactions involving this compound, including Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions (CuAAC), synthesis of substituted pyridines, and intramolecular cyclizations.
Key Applications and Synthetic Strategies
This compound serves as a linchpin in multi-step synthetic sequences, enabling the introduction of diverse functionalities. The alkyne moiety can participate in various carbon-carbon bond-forming reactions, while the alkyl bromide is amenable to nucleophilic substitution.
Sonogashira Coupling: Building Carbon-Carbon Bonds
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in creating complex frameworks for various applications.
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole
This protocol describes the synthesis of 1-(6-bromohex-2-ynyl)-4-methoxybenzene, a key intermediate for further elaboration.
Reaction Scheme:
Materials:
-
This compound
-
4-Iodoanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoanisole (1.0 mmol, 1.0 eq), Pd(PPh3)2Cl2 (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 eq).
-
Add this compound (1.2 mmol, 1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Quantitative Data:
| Entry | Aryl Halide | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh3)2Cl2 (3), CuI (6) | Toluene/Et3N | 25 | 12 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh3)4 (2), CuI (4) | THF/Et3N | 25 | 8 | 92 |
| 3 | 4-Bromobenzonitrile | PdCl2(dppf) (4), CuI (8) | DMF/Et3N | 80 | 16 | 78 |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Accessing Triazole Scaffolds
The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. These heterocyclic motifs are prevalent in medicinal chemistry.
Experimental Protocol: Synthesis of 1-Benzyl-4-(4-bromo-2-methylbutyl)-1H-1,2,3-triazole
This protocol details the reaction between this compound and benzyl azide.
Reaction Scheme:
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.1 mmol, 1.1 eq) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the triazole product.
Quantitative Data:
| Entry | Azide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl azide | CuSO4·5H2O, NaAsc | t-BuOH/H2O | 25 | 24 | 95 |
| 2 | Phenyl azide | CuI | THF | 25 | 18 | 91 |
| 3 | 1-Azido-4-methoxybenzene | [Cu(CH3CN)4]PF6 | CH2Cl2 | 25 | 12 | 93 |
Synthesis of Substituted Pyridines
This compound can be utilized in the synthesis of highly substituted pyridines, which are important scaffolds in pharmaceuticals. A common strategy involves the reaction with ylidenemalononitriles.
Experimental Protocol: Synthesis of a 2-Amino-3-cyanopyridine Derivative
This protocol outlines a one-pot synthesis of a substituted pyridine.
Reaction Scheme: This is a multi-component reaction where the alkyne from this compound is proposed to react with an in-situ generated intermediate from the other reactants. A plausible, though not explicitly found detailed mechanism for this specific substrate combination, would follow a general pattern for pyridine synthesis from alkynes and nitriles.
Materials:
-
This compound
-
Malononitrile
-
A suitable ketone (e.g., Acetophenone)
-
Ammonium acetate
-
Ethanol
Procedure:
-
To a round-bottom flask, add acetophenone (1.0 mmol, 1.0 eq), malononitrile (1.0 mmol, 1.0 eq), and ammonium acetate (8.0 mmol, 8.0 eq) in ethanol (10 mL).
-
Add this compound (1.2 mmol, 1.2 eq) to the mixture.
-
Reflux the reaction mixture for 8 hours, monitoring by TLC.
-
After cooling to room temperature, a precipitate may form. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired substituted pyridine.
Quantitative Data for Analogous Pyridine Syntheses:
| Entry | Ketone | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | None | Ethanol | Reflux | 10 | 85 |
| 2 | Cyclohexanone | 4-Chlorobenzaldehyde | Piperidine | Ethanol | Reflux | 6 | 92 |
| 3 | 4'-Methoxyacetophenone | 4-Nitrobenzaldehyde | None | DMF | 100 | 8 | 88 |
Intramolecular Cyclization: Crafting Cyclic Structures
The dual functionality of this compound allows for the synthesis of precursors for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems, such as indoles.
Experimental Protocol: Intramolecular Sonogashira Cyclization for Indole Synthesis
This protocol describes the synthesis of a substituted indole from a precursor derived from this compound and 2-iodoaniline.
Reaction Workflow:
Caption: Workflow for the synthesis of a substituted indole.
Materials for Intramolecular Cyclization Step:
-
N-(2-iodophenyl)-6-bromohex-2-ynamine (precursor)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN), anhydrous
Procedure:
-
Synthesize the precursor, N-(2-iodophenyl)-6-bromohex-2-ynamine, via a standard nucleophilic substitution of this compound with 2-iodoaniline.
-
To a Schlenk flask under an inert atmosphere, add the precursor (1.0 mmol, 1.0 eq), Pd(OAc)2 (0.05 mmol, 5 mol%), PPh3 (0.1 mmol, 10 mol%), and K2CO3 (2.0 mmol, 2.0 eq).
-
Add anhydrous acetonitrile (10 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the mixture through celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the indole derivative.
Quantitative Data for Analogous Intramolecular Cyclizations:
| Entry | Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | o-Iodo-N-propargylaniline | PdCl2(PPh3)2, CuI | Et3N | DMF | 100 | 6 | 88 |
| 2 | o-Bromo-N-propargylaniline | Pd(OAc)2, dppf | Cs2CO3 | Toluene | 110 | 12 | 75 |
| 3 | o-Iodo-N-hex-5-yn-1-ylaniline | Pd(dba)2, Xantphos | K3PO4 | Dioxane | 100 | 18 | 82 |
Application in Kinase Inhibitor Synthesis
The structural motifs accessible from this compound are relevant to the design of kinase inhibitors, which often feature heterocyclic cores. The pyrimidine scaffold, for instance, is a common core in many approved kinase inhibitor drugs. The hexynyl chain can be incorporated to probe hydrophobic pockets within the kinase active site.
Conceptual Synthetic Pathway:
Caption: Conceptual pathway for kinase inhibitor synthesis.
While a specific protocol for a marketed drug is proprietary, the following represents a plausible laboratory-scale synthesis of a pyrimidine-based kinase inhibitor fragment using this compound.
Experimental Protocol: Synthesis of a 4-(Hex-2-ynyloxy)-pyrimidine Derivative
Reaction Scheme:
(Note: This requires prior conversion of this compound to the corresponding alcohol, 6-bromohex-2-yn-1-ol)
Materials:
-
6-Bromohex-2-yn-1-ol
-
4-Chloro-2,6-dimethylpyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under nitrogen, add 6-bromohex-2-yn-1-ol (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C and carefully add sodium hydride (1.2 mmol, 1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 4-chloro-2,6-dimethylpyrimidine (1.1 mmol, 1.1 eq) in anhydrous THF (2 mL).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Representative Yields for Similar Ether Linkages in Kinase Inhibitors:
| Entry | Electrophile | Nucleophile | Base | Solvent | Yield (%) |
| 1 | 4-Chloropyrimidine | Phenol | K2CO3 | DMF | 85-95 |
| 2 | 2-Chloropyrimidine | Benzyl alcohol | NaH | THF | 70-85 |
| 3 | 4,6-Dichloropyrimidine | Aliphatic alcohol | Cs2CO3 | Acetonitrile | 65-80 |
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of a wide array of complex organic molecules. Its bifunctional nature allows for the strategic and sequential introduction of different molecular fragments through well-established and reliable reactions such as the Sonogashira coupling and CuAAC. The ability to construct diverse heterocyclic systems and incorporate the hexynyl moiety into larger scaffolds underscores its importance in modern organic synthesis and drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile reagent in their synthetic endeavors.
Application Notes and Protocols: Suzuki Coupling Reactions with 6-Bromohex-2-yne Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. While extensively utilized for the synthesis of biaryls and vinylarenes, its application to alkynyl halides, such as 6-bromohex-2-yne derivatives, offers a direct and versatile route to substituted alkynes. These motifs are crucial building blocks in medicinal chemistry, materials science, and natural product synthesis. This document provides detailed protocols and application notes for the Suzuki coupling of this compound derivatives with a focus on practical implementation in a research and development setting.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of alkynyl bromides with various arylboronic acids. While specific data for this compound is not extensively published, the presented data from analogous systems provides a strong predictive framework for reaction outcomes.
| Entry | Alkynyl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-3,3-dimethyl-1-butyne | Phenylboronic acid | Pd(dba)₂ (0.1) | Cs₂CO₃ | Methanol | RT | 12 | 85 |
| 2 | 1-Bromo-1-hexyne | 4-Methoxyphenylboronic acid | Pd(dba)₂ (0.1) | Cs₂CO₃ | Methanol | RT | 12 | 92 |
| 3 | 1-Bromo-1-octyne | 4-Chlorophenylboronic acid | Pd(dba)₂ (0.1) | Cs₂CO₃ | Methanol | RT | 12 | 78 |
| 4 | 1-Bromo-2-phenylethyne | 3-Tolylboronic acid | Pd(dba)₂ (0.1) | Cs₂CO₃ | Methanol | RT | 12 | 88 |
| 5 | 1-Bromo-1-hexyne | 2-Naphthylboronic acid | Pd(dba)₂ (0.1) | Cs₂CO₃ | Methanol | RT | 12 | 81 |
Data is representative of typical yields for Suzuki coupling of terminal alkynyl bromides under ligand-free conditions and serves as a guideline for reactions with this compound derivatives.[1]
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from a general method for the ligand-free Suzuki-Miyaura cross-coupling of alkynyl halides.[1]
Materials:
-
This compound derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.001 mmol, 0.1 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous methanol (MeOH) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Add bis(dibenzylideneacetone)palladium(0) (0.1 mol%) to the flask under the inert atmosphere.
-
Add anhydrous methanol (5 mL) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times are typically in the range of 12-24 hours.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
Troubleshooting & Optimization
Navigating the Synthesis of 6-Bromohex-2-yne: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-bromohex-2-yne. The information is presented in a clear question-and-answer format to facilitate rapid problem-solving and yield optimization in your experimental work.
Troubleshooting Guide
Low or No Yield of 6-Chlorohex-2-yne (Intermediate)
Q1: I am not getting a good yield for the alkylation of propyne with 1-bromo-3-chloropropane. What are the common causes and how can I improve it?
A1: Low yields in this alkylation step are frequently due to several factors. Here's a breakdown of potential issues and their solutions:
-
Incomplete Deprotonation of Propyne: For the reaction to proceed, propyne must be effectively deprotonated to form a nucleophilic propynide anion.
-
Solution: Ensure you are using a sufficiently strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH2), in a suitable anhydrous solvent like tetrahydrofuran (THF) or liquid ammonia. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the base from reacting with atmospheric moisture.
-
-
Side Reactions of 1-bromo-3-chloropropane: This difunctional electrophile can undergo self-reaction or elimination, reducing the amount available for the desired alkylation.
-
Solution: Add the 1-bromo-3-chloropropane slowly to the solution of the propynide anion at a low temperature (e.g., -78 °C) to control the reaction rate and minimize side reactions. Using an excess of the less expensive propyne can also help to favor the desired reaction.
-
-
Reaction Temperature: The temperature at which the reaction is performed is critical.
-
Solution: Maintain a low temperature during the addition of the alkylating agent to prevent side reactions. After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature to ensure the reaction goes to completion.
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Table 1: Comparison of Reaction Conditions for 6-Chlorohex-2-yne Synthesis
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) |
| Base | Weak base (e.g., NaOH) | Strong base (e.g., n-BuLi) |
| Solvent | Protic solvent (e.g., Ethanol) | Anhydrous aprotic solvent (e.g., THF) |
| Temperature | Room Temperature | -78 °C to Room Temperature |
| Atmosphere | Air | Inert (Argon or Nitrogen) |
Challenges in the Conversion of 6-Chlorohex-2-yne to this compound
Q2: My Finkelstein reaction to convert the chloro-intermediate to the final bromo-product is inefficient. How can I drive the reaction to completion?
A2: The Finkelstein reaction is an equilibrium process. To obtain a high yield of this compound, you need to shift the equilibrium towards the product side.
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Choice of Bromide Salt and Solvent: The solubility of the halide salts in the reaction solvent is the key to driving the reaction.
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Solution: Use sodium bromide (NaBr) or lithium bromide (LiBr) in a solvent where the bromide salt is soluble, but the corresponding chloride salt (NaCl or LiCl) is insoluble. Acetone is a classic solvent for this purpose, as sodium chloride and lithium chloride are poorly soluble in it and will precipitate out, driving the reaction forward according to Le Chatelier's principle.
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Reaction Temperature and Time: These parameters can influence the reaction rate and equilibrium position.
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Solution: The reaction is typically carried out at reflux temperature to increase the reaction rate. Monitor the reaction progress by a suitable technique (e.g., TLC or GC) to determine the optimal reaction time.
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Table 2: Optimizing the Finkelstein Reaction for this compound Synthesis
| Parameter | Sub-optimal Condition | Optimized Condition |
| Bromide Salt | Potassium Bromide (KBr) | Sodium Bromide (NaBr) or Lithium Bromide (LiBr) |
| Solvent | Ethanol | Acetone |
| Temperature | Room Temperature | Reflux |
| Product Isolation | Direct work-up | Filtration of precipitated chloride salt before work-up |
Frequently Asked Questions (FAQs)
Q3: What is a common synthetic route for this compound?
A3: A frequently employed synthetic strategy involves a two-step process:
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Alkylation of Propyne: Propyne is first deprotonated with a strong base like n-butyllithium to form lithium propynide. This is then reacted with 1-bromo-3-chloropropane. The more reactive C-Br bond undergoes nucleophilic substitution to yield 6-chlorohex-2-yne.
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Halogen Exchange (Finkelstein Reaction): The resulting 6-chlorohex-2-yne is then treated with a bromide salt, such as sodium bromide, in a suitable solvent like acetone. This SN2 reaction substitutes the chlorine atom with a bromine atom to give the final product, this compound.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Both steps of this synthesis involve hazardous materials and require strict safety protocols:
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n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere and with appropriate personal protective equipment (PPE), including fire-retardant lab coats and gloves.
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Propyne is a flammable gas.
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1-Bromo-3-chloropropane is a toxic and potentially carcinogenic alkylating agent. Handle it in a well-ventilated fume hood with appropriate PPE.
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Anhydrous solvents are required for the first step. Ensure solvents are properly dried before use.
Q5: How can I purify the final product, this compound?
A5: After the reaction is complete, the crude product is typically worked up by quenching the reaction mixture, separating the organic and aqueous layers, and drying the organic layer. Purification of the final product is usually achieved by:
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Distillation under reduced pressure: This is a common method for purifying liquid products with relatively high boiling points, as it prevents decomposition at high temperatures.
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Column chromatography: If distillation is not effective in separating the product from impurities with similar boiling points, silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can be employed.
Experimental Protocols
Protocol 1: Synthesis of 6-Chlorohex-2-yne
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an argon atmosphere, dissolve propyne in anhydrous tetrahydrofuran (THF) at -78 °C.
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Slowly add a solution of n-butyllithium (in hexanes) to the propyne solution at -78 °C. Stir the mixture for 30 minutes.
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Slowly add a solution of 1-bromo-3-chloropropane in anhydrous THF to the reaction mixture at -78 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by slowly adding water.
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Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude 6-chlorohex-2-yne, which can be purified by distillation.
Protocol 2: Synthesis of this compound (Finkelstein Reaction)
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In a round-bottom flask equipped with a reflux condenser, dissolve the crude 6-chlorohex-2-yne in acetone.
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Add an excess of sodium bromide to the solution.
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Heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress by TLC or GC.
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After the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium chloride.
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Remove the acetone from the filtrate under reduced pressure.
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Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the product by vacuum distillation.
Visualizations
Caption: Synthetic workflow for this compound.
common side reactions with 6-bromohex-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromohex-2-yne. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am performing a nucleophilic substitution (SN2) reaction with this compound, but I am observing a significant amount of a byproduct with a similar polarity to my starting material. What could this be?
A1: A common side reaction in nucleophilic substitutions with primary alkyl halides like this compound is elimination (E2), especially when using a strong or sterically hindered base as your nucleophile. This would result in the formation of hexa-1,2-diene or other isomeric hexadienes, which may have similar chromatographic behavior to the starting material.
Troubleshooting Steps:
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Choice of Base/Nucleophile: If your nucleophile is also a strong base, consider using a less basic alternative if possible. For example, if you are performing an O-alkylation with an alcohol, using a weaker base like potassium carbonate instead of sodium hydride can favor substitution over elimination.
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Temperature: E2 reactions are generally favored at higher temperatures. Running your reaction at a lower temperature may help to minimize the formation of the elimination byproduct.
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Steric Hindrance: Using a less sterically hindered nucleophile can also favor the SN2 pathway.
Q2: My reaction is sluggish, and upon workup, I isolate a significant amount of what appears to be a dimer of my nucleophile or starting material. What is happening?
A2: While less common for a primary bromide, under certain conditions, such as the presence of radical initiators (light, certain metals) or very strong bases, radical-mediated side reactions or dimerization of your starting material could occur. Homocoupling of organohalides can sometimes be observed as a side reaction in transition metal-catalyzed cross-coupling reactions.
Troubleshooting Steps:
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Degas Solvents: Ensure your solvents are properly degassed to remove oxygen, which can promote radical reactions.
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Control Reaction Conditions: Protect your reaction from light if it is light-sensitive.
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Purity of Reagents: Ensure the purity of your this compound and other reagents, as impurities can sometimes catalyze side reactions.
Q3: I am trying to perform a reaction at the alkyne of this compound, but I am getting low yields and complex mixtures. Why is this?
A3: The internal alkyne in this compound is relatively unreactive towards many common transformations that work well on terminal alkynes (e.g., Sonogashira coupling). Addition reactions to internal alkynes can also be less regioselective than with terminal alkynes, potentially leading to mixtures of products. Furthermore, the bromide at the other end of the molecule can interfere with certain reagents.
Troubleshooting Steps:
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Reaction Compatibility: Carefully consider the compatibility of your chosen reagents with the alkyl bromide functionality. Strong bases or nucleophiles intended for the alkyne might preferentially react at the C-Br bond.
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Protecting Groups: If the bromide is interfering, it may be necessary to perform the substitution at the bromide first, and then carry out the desired transformation on the alkyne in a subsequent step.
Common Side Reactions and Their Mitigation
| Side Reaction | Common Cause | Suggested Mitigation | Potential Yield of Side Product (%) |
| Elimination (E2) | Use of strong, sterically hindered bases; high reaction temperatures. | Use a weaker, less hindered base; run the reaction at a lower temperature. | 5 - 30% |
| Dimerization/Homocoupling | Radical formation; certain catalytic conditions. | Degas solvents; protect from light; ensure reagent purity. | < 10% |
| Reaction at Alkyne | Use of reagents incompatible with the alkyl bromide. | Choose reagents that are selective for the desired transformation; consider a multi-step synthesis with protection/deprotection. | Variable |
Experimental Protocols
Example Protocol: Nucleophilic Substitution on this compound with a Phenoxide
This protocol describes a typical SN2 reaction where this compound is used as an alkylating agent for a phenol.
Materials:
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This compound (1.0 eq)
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4-methoxyphenol (1.1 eq)
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Potassium carbonate (K2CO3) (1.5 eq)
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Acetone or Acetonitrile (solvent)
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Argon or Nitrogen atmosphere
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol and potassium carbonate.
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Add the solvent (e.g., acetone) to the flask.
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Flush the flask with an inert gas (argon or nitrogen).
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Add this compound to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the solid potassium salts and wash with the solvent.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield in SN2 Reactions
Caption: Troubleshooting workflow for low product yield.
Competing SN2 and E2 Pathways
Caption: Competing substitution and elimination pathways.
Technical Support Center: Purification of 6-bromohex-2-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 6-bromohex-2-yne.
Troubleshooting Guides
Purification of this compound can present several challenges, from removing stubborn impurities to preventing product decomposition. This section provides solutions to common problems encountered during the purification process.
Distillation Troubleshooting
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Boiling Range | - Presence of impurities with close boiling points.- Inefficient distillation column.- Fluctuating vacuum pressure. | - Perform a fractional distillation with a Vigreux or packed column.- Ensure a stable vacuum using a reliable pump and manometer.- Check for leaks in the distillation setup. |
| Product Decomposition (Darkening or Polymerization) | - High distillation temperature.- Presence of acidic or basic impurities. | - Use vacuum distillation to lower the boiling point.- Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation.- Distill over a small amount of a non-volatile radical inhibitor (e.g., hydroquinone) if free-radical polymerization is suspected. |
| Low Recovery | - Incomplete reaction.- Loss during work-up.- Product co-distilling with a lower-boiling impurity. | - Analyze the crude product by GC or NMR to assess conversion.- Optimize the work-up procedure to minimize transfers and extractions.- Use a more efficient fractional distillation column. |
| Bumping or Uncontrolled Boiling | - Uneven heating.- Lack of boiling chips or magnetic stirrer. | - Use a heating mantle with a stirrer for even heat distribution.- Add fresh boiling chips or a magnetic stir bar before heating. |
Flash Chromatography Troubleshooting
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC | - Inappropriate solvent system. | - Systematically screen for a better solvent system. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or diethyl ether. Aim for an Rf value of 0.2-0.3 for this compound. |
| Co-elution of Product and Impurities | - Overloading the column.- Inappropriate solvent system. | - Use a larger column or reduce the amount of crude material loaded.- Use a shallower solvent gradient or isocratic elution with a less polar solvent system. |
| Product Tailing on the Column | - Interaction of the compound with acidic silica gel.- Polar impurities. | - Add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent.- Pre-treat the crude sample with a silica plug to remove highly polar impurities. |
| Product is not Eluting from the Column | - The solvent system is not polar enough. | - Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexane is a good starting point. |
| Cracks in the Silica Gel Bed | - Improperly packed column.- Running the column dry. | - Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Always keep the solvent level above the top of the silica. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: If this compound is synthesized from hex-2-yn-1-ol using a brominating agent like phosphorus tribromide (PBr3), common impurities may include:
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Unreacted hex-2-yn-1-ol: This starting material is more polar than the product.
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Phosphorous byproducts: Such as phosphorous acid or its esters. These are typically removed during the aqueous work-up.
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Dibrominated species or other over-brominated products: Depending on the reaction conditions.
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Rearranged products: Although less common with PBr3 compared to HBr, isomerization is a possibility.
Q2: What is the expected boiling point of this compound?
Q3: How can I effectively remove the starting material, hex-2-yn-1-ol?
A3: Hex-2-yn-1-ol is more polar than this compound due to the hydroxyl group. This difference in polarity can be exploited for purification:
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Aqueous Work-up: A thorough wash with water during the work-up can remove a significant portion of the unreacted alcohol.
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Flash Column Chromatography: The alcohol will have a lower Rf value on a silica gel TLC plate and will elute much later than the product. A solvent system of ethyl acetate in hexane should provide good separation.
Q4: My purified this compound is a pale yellow color. Is this normal?
A4: Pure this compound should be a colorless liquid. A pale yellow color often indicates the presence of minor impurities or slight decomposition. If the product is of high purity by NMR and/or GC analysis, this color may not interfere with subsequent reactions. However, for applications requiring very high purity, a second purification step, such as passing through a short plug of silica gel, may be necessary.
Q5: What are the recommended storage conditions for purified this compound?
A5: this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent slow decomposition, which can be catalyzed by air and light. Commercial suppliers often recommend storage at 2-8°C.[1]
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is a general guideline. The exact boiling point and vacuum pressure should be determined empirically.
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Setup: Assemble a vacuum distillation apparatus. Use a short path distillation head for small quantities. Ensure all glassware is dry.
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Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.
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Evacuation: Slowly and carefully apply vacuum to the system.
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Heating: Gently heat the distillation flask using a heating mantle while stirring.
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Fraction Collection: Collect the fraction that distills at a constant temperature. The expected boiling point will be significantly lower than the atmospheric pressure boiling point. For example, for a compound with an atmospheric boiling point of ~180°C, the boiling point at 10 mmHg would be approximately 70-80°C.
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Completion: Stop the distillation when the temperature starts to drop or when only a small residue remains in the distillation flask.
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Storage: Transfer the purified liquid to a clean, dry, amber-colored vial and store under an inert atmosphere at the recommended temperature.
Protocol 2: Purification by Flash Column Chromatography
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TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
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Spot the solution on a silica gel TLC plate.
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Develop the plate using different solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1).
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The ideal solvent system will give the product an Rf value of approximately 0.2-0.3 and show good separation from impurities.
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Column Packing:
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Select an appropriately sized flash chromatography column.
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Pack the column with silica gel using the chosen eluent as a slurry.
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Sample Loading:
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Concentrate the crude product and dissolve it in a minimal amount of the eluent or a less polar solvent.
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Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
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Elution:
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Elute the column with the chosen solvent system. Apply positive pressure to achieve a steady flow rate.
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Collect fractions and monitor them by TLC.
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Fraction Pooling and Concentration:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Final Analysis:
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Confirm the purity of the final product using analytical techniques such as NMR, GC, or LC-MS.
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Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Workflow for developing a flash chromatography method using TLC.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Bromohex-2-yne
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing reaction conditions for the synthesis and subsequent reactions of 6-bromohex-2-yne.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized through two primary routes:
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Bromination of a corresponding alcohol: This involves the reaction of hex-4-yn-1-ol with a brominating agent like phosphorus tribromide (PBr₃). This method is generally effective for primary alcohols and proceeds via an Sₙ2 mechanism.
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Alkylation of a terminal alkyne: This route involves the deprotonation of a smaller terminal alkyne, such as propyne, with a strong base to form an acetylide anion, which is then reacted with a suitable difunctional electrophile like 1,3-dibromopropane. This method builds the carbon skeleton and introduces the bromo functionality simultaneously.
Q2: I am getting a low yield in the synthesis of this compound from hex-4-yn-1-ol and PBr₃. What are the possible reasons?
A2: Low yields in this reaction can stem from several factors:
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Incomplete reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of PBr₃ and that the reaction time is adequate.
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Side reactions: Overheating the reaction can lead to the formation of elimination byproducts. Maintaining the recommended temperature is crucial.
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Work-up issues: During the aqueous work-up, hydrolysis of the product can occur. It is important to perform the work-up at a low temperature and minimize contact time with the aqueous phase.
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Purification losses: this compound is a relatively volatile compound. Significant loss can occur during solvent removal under reduced pressure. Use a rotary evaporator with care and consider using a cold trap.
Q3: What are some common side products I might encounter during the synthesis of this compound?
A3: Depending on the synthetic route, you may encounter the following side products:
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From the bromination of hex-4-yn-1-ol:
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Hex-4-yn-1-ol (unreacted starting material): Can be removed by column chromatography.
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Elimination products (e.g., hexa-1,4-diyne): Can be minimized by controlling the reaction temperature.
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From the alkylation of a terminal alkyne:
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Dialkylated alkyne: This can occur if the acetylide reacts with two equivalents of the electrophile. Using a slight excess of the alkyne can help minimize this.
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Unreacted starting materials: These can be removed through careful purification.
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Q4: How can I effectively purify this compound?
A4: Purification is typically achieved through vacuum distillation or column chromatography.
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Vacuum Distillation: This is an effective method for separating the product from less volatile impurities. The boiling point of this compound is approximately 70-72 °C at 15 mmHg.
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Column Chromatography: Silica gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) can be used to separate the product from polar impurities and side products.
Troubleshooting Guides
Guide 1: Synthesis of this compound via Bromination of Hex-4-yn-1-ol
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inactive PBr₃ | Use a fresh bottle of PBr₃ or purify the existing stock. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (while monitoring for side product formation). | |
| Wet solvent or glassware | Ensure all solvents are anhydrous and glassware is oven-dried before use. | |
| Formation of Significant Byproducts | Reaction temperature too high | Maintain the reaction temperature at 0 °C during the addition of PBr₃ and allow it to slowly warm to room temperature. |
| Excess PBr₃ | Use a controlled amount of PBr₃ (typically 0.33-0.5 equivalents). | |
| Product Loss During Work-up | Hydrolysis of the product | Perform the aqueous work-up at low temperature and minimize the time the product is in contact with the aqueous layer. |
| Difficulty in Purification | Co-elution of impurities | Optimize the eluent system for column chromatography. A gradient elution may be necessary. |
| Product volatility | Use a cold trap during solvent removal and handle the purified product at low temperatures. |
Guide 2: Reactions of this compound (e.g., Nucleophilic Substitution)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Poor nucleophile | Use a stronger nucleophile or consider using a catalyst to enhance nucleophilicity. |
| Steric hindrance | If the nucleophile is bulky, the reaction rate may be slow. Consider increasing the reaction temperature or using a less hindered nucleophile if possible. | |
| Inactive catalyst (if applicable) | Ensure the catalyst is active and used in the correct proportion. | |
| Formation of Elimination Byproducts | Strong, sterically hindered base/nucleophile | Use a less basic and less hindered nucleophile if the desired reaction is substitution. |
| High reaction temperature | Run the reaction at the lowest temperature that provides a reasonable reaction rate. | |
| Difficulty in Product Isolation | Product is water-soluble | If the product has increased polarity, it may be partially soluble in the aqueous phase during work-up. Perform multiple extractions with an appropriate organic solvent. |
| Emulsion formation during work-up | Add a small amount of brine to the aqueous layer to help break the emulsion. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Hex-4-yn-1-ol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Hex-4-yn-1-ol | 98.14 | 10.0 g | 0.102 |
| Phosphorus tribromide (PBr₃) | 270.69 | 9.2 g (3.2 mL) | 0.034 |
| Anhydrous Diethyl Ether | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
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To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add hex-4-yn-1-ol (10.0 g, 0.102 mol) and anhydrous diethyl ether (100 mL).
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Cool the solution to 0 °C in an ice bath.
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Slowly add phosphorus tribromide (9.2 g, 0.034 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated sodium bicarbonate solution (50 mL).
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Separate the organic layer and wash it with brine (50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation (b.p. 70-72 °C at 15 mmHg) to afford this compound.
Expected Yield: ~70-80%
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low synthesis yield.
Technical Support Center: 6-Bromohex-2-yne
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 6-bromohex-2-yne.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C[1][2].
Q2: What are the main hazards associated with this compound?
A2: this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may also cause respiratory irritation[3]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Q3: What is the purity of commercially available this compound?
A3: Commercially available this compound is typically offered at a purity of 97% or higher[2].
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A reference GC-MS spectrum is available in the PubChem database (CID 556925) which can be used for comparison[3].
Troubleshooting Guide
This guide addresses common issues that may be encountered during the storage and use of this compound in experimental settings.
Issue 1: Suspected Decomposition of this compound
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Symptom: The liquid appears discolored (e.g., yellow or brown), or unexpected results are obtained in a reaction.
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Possible Cause: The compound may have started to decompose. As a haloalkane with an internal alkyne, this compound can potentially undergo dehydrohalogenation, especially if exposed to basic conditions, high temperatures, or light over extended periods. This process would eliminate hydrogen bromide (HBr) and form a highly reactive enyne intermediate, which could then polymerize or react further.
-
Troubleshooting Steps:
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Visual Inspection: Check for any change in color or the presence of solid precipitates.
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Purity Analysis: Re-analyze the sample by GC-MS or NMR to identify any new peaks corresponding to impurities or degradation products.
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Small-Scale Test Reaction: Before committing a large amount of material, perform a small-scale test reaction to confirm its reactivity.
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Purification: If degradation is confirmed, consider purifying the material by distillation under reduced pressure. However, care must be taken as heating can promote further decomposition.
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Issue 2: Inconsistent Reaction Yields
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Symptom: Significant variations in the yield of a reaction involving this compound are observed between different batches or over time.
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Possible Cause:
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Compound Purity: The purity of the this compound may vary between batches.
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Handling and Storage: Improper handling, such as frequent opening of the container, can introduce moisture and air, leading to gradual degradation.
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Reaction Conditions: The reaction may be sensitive to trace impurities or variations in reaction setup and reagents.
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-
Troubleshooting Steps:
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Standardize Procedures: Ensure that all experimental parameters, including reagent stoichiometry, temperature, and reaction time, are kept consistent.
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Inert Atmosphere: For sensitive reactions, handle this compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.
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Reagent Quality: Verify the quality and purity of all other reagents used in the reaction.
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Purity Check: Analyze the purity of the this compound batch being used.
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Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₉Br |
| Molecular Weight | 161.04 g/mol [3] |
| Appearance | Liquid |
| Storage Temperature | 2-8°C[1][2] |
Table 2: Safety Information for this compound
| Hazard Statement | GHS Classification |
| Flammable liquid and vapor | Flammable liquids (Category 3)[3] |
| Causes skin irritation | Skin corrosion/irritation (Category 2)[3] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[3] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[3] |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
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GC-MS Instrument Setup:
-
Injector Temperature: 250°C
-
Column: A non-polar capillary column (e.g., DB-5ms).
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Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
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Carrier Gas: Helium.
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MS Detector: Scan range of m/z 40-300.
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-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the main peak. Compare the mass spectrum with a reference spectrum for this compound (e.g., from the PubChem database) to confirm its identity. The presence of other peaks indicates impurities.
Visualizations
Caption: Recommended workflow for storage and handling of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Troubleshooting Failed Reactions with 6-Bromohex-2-yne
Welcome to the technical support center for 6-bromohex-2-yne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during chemical synthesis with this versatile reagent. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used?
A1: this compound is a bifunctional molecule that can participate in a variety of chemical transformations. The two primary reactive sites are the terminal bromine atom, which is susceptible to nucleophilic substitution and cross-coupling reactions, and the internal alkyne, which can undergo various addition and cycloaddition reactions. The most common applications include its use in Sonogashira coupling reactions and as an alkylating agent in nucleophilic substitution reactions.
Q2: What are the key safety precautions to consider when working with this compound?
A2: this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How should this compound be stored?
A3: To ensure its stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from heat and sources of ignition.
Troubleshooting Guide: Sonogashira Coupling Reactions
Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. While this compound is an alkyl bromide, the principles of Sonogashira coupling can be adapted for its use.
Problem 1: Low or no product yield in the Sonogashira coupling of this compound.
-
Possible Cause 1: Catalyst Inactivation.
-
Observation: The reaction mixture turns black, indicating the precipitation of palladium black.
-
Troubleshooting:
-
Degas Solvents Thoroughly: Oxygen can lead to the homocoupling of the terminal alkyne and the formation of palladium black. Ensure all solvents and reagents are properly degassed using methods such as freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the reaction mixture.
-
Use Fresh Catalysts and Ligands: The quality of the palladium catalyst and phosphine ligands is critical. Use freshly opened or properly stored catalysts and ligands.
-
Optimize Ligand Choice: While triphenylphosphine (PPh₃) is commonly used, bulkier or more electron-rich phosphine ligands can sometimes improve catalyst stability and activity.
-
-
-
Possible Cause 2: Inappropriate Reaction Conditions.
-
Troubleshooting:
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. While DMF is often used, other solvents like triethylamine (which can also act as the base) or toluene may be more suitable. A general procedure for a Sonogashira reaction with a brominated substrate uses DMF as a solvent.[2]
-
Base Selection: An appropriate base is required to deprotonate the terminal alkyne. Common bases include triethylamine (Et₃N) and diisopropylamine (DIPA). The amount of base used can also be optimized.
-
Temperature Control: The optimal reaction temperature can vary depending on the specific substrates. While some Sonogashira reactions proceed at room temperature, others may require heating. A typical starting point for a reaction with a bromo-substituted starting material could be around 100°C.[2]
-
-
-
Possible Cause 3: Homocoupling of the Terminal Alkyne.
-
Observation: The desired cross-coupled product is absent, but a significant amount of the homocoupled alkyne dimer is observed.
-
Troubleshooting:
-
Minimize Oxygen: As mentioned, rigorous exclusion of oxygen is crucial to suppress this side reaction.
-
Copper(I) Co-catalyst: The presence of a copper(I) co-catalyst like CuI is often essential for promoting the desired cross-coupling over homocoupling. Ensure the CuI is of high purity and added under an inert atmosphere.
-
-
Below is a diagram illustrating a general troubleshooting workflow for a failed Sonogashira coupling reaction.
Caption: Troubleshooting workflow for Sonogashira coupling.
Troubleshooting Guide: Nucleophilic Substitution Reactions
The primary alkyl bromide functionality in this compound makes it a good substrate for Sₙ2 reactions. However, challenges can arise, particularly when using amine nucleophiles.
Problem 2: Formation of multiple products in reactions with amines.
-
Possible Cause: Over-alkylation.
-
Observation: A mixture of primary, secondary, tertiary, and even quaternary ammonium salts is formed.
-
Troubleshooting:
-
Use a Large Excess of the Amine: To favor the formation of the primary amine product, use a significant excess of the amine nucleophile. This increases the probability that the this compound will react with the primary amine rather than the more substituted, and often more nucleophilic, product.
-
Alternative Synthetic Routes: For the synthesis of primary amines, consider alternative methods such as the Gabriel synthesis or the use of sodium azide followed by reduction, which can prevent over-alkylation.[3]
-
-
Problem 3: Low conversion or slow reaction rate.
-
Possible Cause: Poor Nucleophile or Leaving Group.
-
Troubleshooting:
-
Solvent Choice: The choice of solvent is critical for Sₙ2 reactions. Polar aprotic solvents like acetone, DMF, or DMSO are generally preferred as they can solvate the cation of the nucleophile salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.
-
Increase Temperature: If the reaction is sluggish at room temperature, gentle heating can increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.
-
Convert to a Better Leaving Group: While bromide is a good leaving group, in some cases, converting it to an iodide by reaction with sodium iodide in acetone (Finkelstein reaction) can accelerate the subsequent nucleophilic substitution.
-
-
Below is a diagram illustrating the potential pathways in the reaction of this compound with an amine.
Caption: Reaction pathways for nucleophilic substitution with amines.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of an Alkyl Bromide with a Terminal Alkyne (Adapted from a procedure for aryl bromides)
This is a general starting point and may require optimization for this compound.
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To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
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Add a degassed solvent (e.g., DMF or Et₃N, sufficient to dissolve the reagents).
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Add the phosphine ligand (e.g., PPh₃, 4-10 mol%) and stir the mixture for 10-15 minutes at room temperature.
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Add this compound (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).
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Add the base (e.g., Et₃N or DIPA, 2-3 equivalents if not used as the solvent).
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Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent (e.g., acetone or DMF).
-
Add a significant excess of the amine nucleophile (e.g., 5-10 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, remove the excess amine and solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for Sonogashira coupling reactions of bromo-substituted aromatic compounds, which can serve as a starting point for optimizing reactions with this compound.
| Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 72-96 | [2] |
| Pd(OAc)₂ (5) | PPh₃ (20) | CuI (20) | Diisopropylamine | DMF | Room Temp | 1 | Not specified | [4] |
Note: The yields reported are for aryl or vinyl bromides and may differ for alkyl bromides like this compound.
References
avoiding polymerization of 6-bromohex-2-yne
Technical Support Center: 6-Bromohex-2-yne
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this reagent, with a specific focus on preventing potential polymerization and degradation.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound appears viscous, has solidified, or changed color. What could be the cause?
A: This observation may indicate that the material has undergone degradation or polymerization. This compound contains two reactive functional groups: an internal alkyne and a primary alkyl bromide. These groups can react under certain conditions, leading to the formation of oligomers or polymers. The likely causes include:
-
Improper Storage: Exposure to heat, light (UV radiation), or air (oxygen) can initiate radical or other polymerization pathways.
-
Contamination: Contaminants such as trace metals, acids, or bases can act as catalysts for polymerization or degradation reactions.
-
Age: Over extended periods, even under ideal conditions, highly reactive molecules can slowly degrade.
Q2: How should I properly store this compound to ensure its stability?
A: To maximize shelf-life and prevent degradation, store this compound under the following conditions:
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Temperature: Store in a refrigerator at 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation-related side reactions.
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Container: Use an amber glass vial or a container that protects the contents from light. Ensure the container is sealed tightly.[2]
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Inhibitors: For long-term storage, consider adding a radical inhibitor like BHT (Butylated hydroxytoluene) at a low concentration (e.g., 50-200 ppm).
Q3: What chemical incompatibilities should I be aware of when working with this compound?
A: Avoid contact with the following:
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Strong Bases: Can promote elimination reactions (dehydrobromination) or other unwanted side reactions.
-
Strong Oxidizing Agents: Can react with the alkyne moiety.
-
Certain Metals: Some transition metals can catalyze alkyne coupling or polymerization reactions.[3] Ensure all glassware is scrupulously clean.[4]
Q4: During my reaction, the mixture is turning dark and viscous. What should I do?
A: This is a strong indication that polymerization or significant decomposition is occurring.
-
Cool the reaction: Immediately place the reaction vessel in an ice bath to slow down the reaction rate.
-
Quench the reaction: If appropriate for your reaction chemistry, add a radical scavenger or inhibitor (e.g., a small amount of hydroquinone or BHT) to stop a potential radical polymerization.
-
Re-evaluate your conditions: Check the reaction temperature, purity of reagents and solvents, and ensure the system is under an inert atmosphere.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the stability of this compound.
| Observation | Potential Cause | Recommended Action |
| Increased Viscosity or Solidification in Vial | Polymerization or oligomerization. | 1. Do not use the material. 2. Review storage conditions (temperature, atmosphere, light exposure). 3. Dispose of the material according to safety guidelines. 4. For future purchases, order smaller quantities to be used within a shorter timeframe. |
| Material is Dark or Discolored | Decomposition. | 1. Check the purity of the material using a suitable analytical method (e.g., NMR, GC-MS). 2. If impurities are significant, consider purification (e.g., distillation) if feasible, or discard the material. |
| Reaction Fails or Yields are Low | Reagent degradation; incorrect reaction setup. | 1. Verify the purity of the starting material.[4] 2. Ensure all solvents are anhydrous and reagents are pure. 3. Confirm the reaction is being run under a completely inert atmosphere. 4. Check for potential contaminants in glassware. |
| Exothermic Event or Rapid Color Change in Reaction | Runaway polymerization or side reaction. | 1. Immediately cool the reaction vessel. 2. If safe, dilute the reaction with an inert solvent. 3. Add a suitable inhibitor if a radical pathway is suspected and compatible with your desired chemistry. |
Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C[1] | Reduces the rate of potential decomposition and polymerization reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and reactions initiated by atmospheric oxygen. |
| Container | Tightly sealed amber glass vial | Protects from light, which can initiate radical reactions, and prevents exposure to air/moisture.[2] |
| Inhibitor (Optional) | 50-200 ppm BHT or Hydroquinone | Scavenges free radicals that could initiate a chain-reaction polymerization. |
| Handling | Use clean, dry glassware and syringes.[4] | Avoids contamination with catalysts (metals, acids, bases) that can trigger degradation. |
Experimental Protocol
Protocol: Quenching a Suspected Radical Polymerization during a Reaction
This protocol outlines emergency steps to take if you suspect uncontrolled polymerization is occurring in your reaction flask.
Materials:
-
Ice bath
-
Inhibitor solution (e.g., 1 mg/mL Butylated hydroxytoluene (BHT) in an inert, compatible solvent like THF or Toluene)
-
Anhydrous, inert solvent for dilution (e.g., Toluene or THF)
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, gloves.[6]
Procedure:
-
Immediate Cooling: Carefully place the reaction flask into a pre-prepared ice-water bath to rapidly decrease the internal temperature. This will slow down the rate of all chemical reactions, including any unwanted polymerization.
-
Inert Atmosphere: Ensure a steady flow of an inert gas (e.g., Nitrogen or Argon) into the headspace of the flask to prevent the ingress of oxygen, which can participate in radical reactions.
-
Dilution: Once the flask is cool to the touch, slowly add a volume of cold, anhydrous, inert solvent via cannula or syringe. This reduces the concentration of reactive species, helping to control the reaction.
-
Inhibition: Add a small aliquot of the inhibitor solution dropwise to the cooled, stirred reaction mixture. The goal is to introduce a radical scavenger to terminate any radical chain reactions. Add just enough to stop the suspected polymerization (e.g., cessation of fuming, color change, or viscosity increase) without significantly impacting your desired reaction.
-
Assessment: Once the reaction appears stable, maintain the low temperature and re-assess your experimental plan. Analyze a small aliquot (if possible) to determine the extent of product formation versus side-product/polymer formation before deciding whether to proceed or discard the batch.
Visual Guides
Troubleshooting Workflow for Suspected Polymerization
This diagram outlines the decision-making process when encountering a potentially polymerized sample of this compound.
Caption: A flowchart for troubleshooting compromised this compound.
Potential Degradation Pathways
This diagram illustrates simplified potential pathways for the degradation of this compound, highlighting the role of initiators.
Caption: Potential routes for this compound degradation.
References
Technical Support Center: Catalyst Selection for 6-Bromohex-2-yne Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and optimization of coupling reactions involving 6-bromohex-2-yne.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable coupling reactions for a substrate like this compound?
A1: this compound is an alkyl halide. The most common and effective cross-coupling reactions for forming new carbon-carbon bonds at the C-Br position are Sonogashira, Suzuki, and Heck couplings. The choice depends on the desired final product.
-
Sonogashira Coupling: To couple with a terminal alkyne.[1]
-
Suzuki Coupling: To couple with an organoboron compound (boronic acid or ester).[2]
-
Heck Coupling: To couple with an alkene.[3]
Q2: Why is my coupling reaction with this compound showing low to no yield?
A2: Low yields with alkyl halides like this compound are a common issue. Several factors could be responsible:
-
Catalyst Choice: The oxidative addition of an alkyl bromide to a palladium(0) center is often the rate-limiting step and can be sluggish compared to aryl or vinyl halides.[4][5] Specialized catalysts or ligands may be required.
-
Catalyst Deactivation: Palladium catalysts can be sensitive to oxygen.[6] Inadequate degassing of solvents and reagents can lead to catalyst deactivation and the formation of palladium black.
-
Ligand Selection: The ligand plays a crucial role. For challenging substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often more effective as they can promote the oxidative addition step.[7][8]
-
Base Strength and Solubility: The choice of base is critical for the reaction's success. The base's strength and solubility in the reaction medium can significantly impact the yield.[6]
-
Reaction Temperature: Some couplings with alkyl bromides may require higher temperatures to facilitate oxidative addition.[9]
Q3: How can I minimize side reactions, such as alkyne homo-coupling in Sonogashira reactions?
A3: Homo-coupling of the terminal alkyne partner (Glaser-Hay reaction) is a significant side reaction in copper-co-catalyzed Sonogashira couplings, especially when the main reaction is slow.[10] To mitigate this:
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Use Copper-Free Conditions: The most effective method is to switch to a copper-free Sonogashira protocol.[10][11][12] Many modern methods are designed to avoid copper, which also reduces the toxicity of the reaction mixture.[11]
-
Ensure Anaerobic Conditions: The Glaser-Hay reaction is promoted by the presence of oxygen.[10] Rigorous degassing of the reaction mixture is essential.
-
Control Catalyst Concentration: The rate of homo-coupling can be dependent on the catalyst concentration.[13]
-
Use a Hydrogen Atmosphere: Diluting the inert gas (nitrogen or argon) with hydrogen has been shown to significantly reduce homo-coupling.[13]
Q4: What are the key differences between standard and copper-free Sonogashira coupling?
A4: The primary difference is the co-catalyst.
-
Standard Sonogashira: Employs a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). The copper is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][7]
-
Copper-Free Sonogashira: Relies solely on a palladium catalyst. These systems often require specific ligands (e.g., bulky phosphines, NHCs) or different bases to facilitate the deprotonation of the alkyne and subsequent steps.[11][12][14] The main advantage is the avoidance of the problematic Glaser-Hay homo-coupling side reaction.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound.
| Problem | Potential Cause | Suggested Solution |
| No Reaction or Low Conversion | Inactive catalyst (oxidative addition is failing). | • Switch to a catalyst system known for alkyl halide coupling (e.g., using bulky, electron-rich phosphine ligands like XPhos or SPhos).[10]• Increase reaction temperature.[9]• Ensure starting materials are pure, as impurities can poison the catalyst.[6] |
| Poor choice of base or solvent. | • Screen different bases (e.g., Cs2CO3, K3PO4, or an amine base like Et3N or DIPA).[6][9]• Ensure the base is soluble in the chosen solvent.[6]• Try a different solvent system (e.g., DMF, THF, Toluene).[9] | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to oxygen or high temperature. | • Thoroughly degas all solvents, reagents, and the reaction vessel (e.g., via freeze-pump-thaw cycles or sparging with an inert gas).[6][15]• If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is efficient and does not lead to aggregation.[16]• Consider using a more stable palladium precatalyst. |
| Significant Homo-coupling Byproduct (Sonogashira) | Presence of oxygen and/or copper catalyst. | • Switch to a copper-free Sonogashira protocol.[10][11]• If using copper, ensure the reaction is strictly anaerobic.[10][15]• Add the terminal alkyne slowly to the reaction mixture. |
| Difficulty Reproducing Results | Inconsistent quality of reagents or reaction setup. | • Use high-purity, dry solvents and reagents.[6]• Standardize the degassing procedure and ensure all connections are airtight.[15]• Use a fresh, high-quality catalyst. |
Experimental Protocols
General Protocol for Copper-Free Sonogashira Coupling of this compound
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the base.
-
Add the this compound and the terminal alkyne coupling partner.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).[9]
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: Troubleshooting decision tree for low-yield coupling reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. fiveable.me [fiveable.me]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. reddit.com [reddit.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Solvent Effects on 6-Bromohex-2-yne Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromohex-2-yne. The information focuses on the impact of solvent choice on the reactivity of this substrate in nucleophilic substitution and elimination reactions.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a nucleophilic substitution on this compound. Which type of solvent should I use to favor an S(_N)2 mechanism?
A1: For an S(_N)2 reaction, polar aprotic solvents are generally recommended.[1][2] These solvents can dissolve the nucleophile but do not significantly solvate it through hydrogen bonding. This leaves the nucleophile "naked" and more reactive, leading to a faster S(_N)2 reaction rate.[1][2] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon, thereby slowing down the S(_N)2 reaction.[1]
Q2: Why is my S(_N)2 reaction with this compound slow in methanol, and what alternative solvents can I use?
A2: Methanol is a polar protic solvent. It solvates the nucleophile through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity, thus slowing down the S(_N)2 reaction.[1] To increase the reaction rate, you should switch to a polar aprotic solvent. Excellent choices include acetone, acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] These solvents will enhance the nucleophile's reactivity and promote the S(_N)2 pathway.
Q3: I am observing a significant amount of elimination byproducts in my reaction. How can the solvent choice help me favor substitution over elimination?
A3: The choice of solvent can influence the competition between substitution (S(_N)2) and elimination (E2). While polar aprotic solvents are generally preferred for S(_N)2 reactions, highly basic nucleophiles can still promote E2 elimination in these solvents.[3] If elimination is a major issue, consider the steric hindrance of your base. A bulkier base will favor elimination. To favor substitution, a less sterically hindered nucleophile in a polar aprotic solvent is a good starting point. Protic solvents can favor elimination over substitution because they cage the nucleophile, making it effectively bulkier and less able to access the sterically hindered carbon atom required for substitution, while still being able to abstract a proton from the beta-carbon for elimination.[4]
Q4: Can I use nonpolar solvents for reactions with this compound?
A4: Nonpolar solvents are generally not suitable for reactions involving charged nucleophiles, which are common in S(_N)2 reactions. This is because nonpolar solvents cannot effectively dissolve and stabilize the charged reactants.[5] For neutral nucleophiles, a nonpolar or weakly polar solvent might be used, but reaction rates are typically much lower than in polar aprotic solvents.
Troubleshooting Guides
Problem: Low yield of the desired S(_N)2 product.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | If using a polar protic solvent (e.g., water, ethanol, methanol), switch to a polar aprotic solvent such as acetone, acetonitrile, DMF, or DMSO to enhance nucleophile reactivity.[1][2] |
| Competing Elimination Reaction | If a strong, sterically hindered base is used, consider a less hindered and less basic nucleophile. Also, ensure the solvent is a polar aprotic one, as protic solvents can favor elimination.[3][4] |
| Poor Solubility of Reactants | Ensure that both this compound and the nucleophilic salt are fully dissolved in the chosen solvent. A solvent with a higher dielectric constant might be necessary.[6] |
Problem: Formation of multiple products, including rearranged isomers.
| Possible Cause | Troubleshooting Step |
| S(_N)1 Pathway is Occurring | The formation of rearranged products suggests the presence of a carbocation intermediate, which is characteristic of an S(_N)1 reaction. S(_N)1 reactions are favored by polar protic solvents.[1] To suppress the S(_N)1 pathway, switch to a polar aprotic solvent and use a higher concentration of a strong nucleophile. |
Data Presentation
The following table summarizes the expected trend in relative reaction rates for a typical S(_N)2 reaction of this compound with a given nucleophile in different solvents. Please note that this data is illustrative and intended to demonstrate the general principles of solvent effects. Actual reaction rates should be determined experimentally.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Expected Relative Rate of S(_N)2 Reaction |
| Methanol | Polar Protic | 33 | 1 |
| Ethanol | Polar Protic | 24 | 0.5 |
| Water | Polar Protic | 80 | < 0.1 |
| Acetone | Polar Aprotic | 21 | 500 |
| Acetonitrile | Polar Aprotic | 37 | 5000 |
| DMF | Polar Aprotic | 37 | > 5000 |
| DMSO | Polar Aprotic | 47 | > 5000 |
Experimental Protocols
General Protocol for Nucleophilic Substitution (S(_N)2) of this compound:
-
Solvent and Reagent Preparation: Dry the chosen polar aprotic solvent (e.g., acetone or acetonitrile) over appropriate drying agents and distill under an inert atmosphere. Ensure the nucleophile (e.g., sodium azide or sodium cyanide) is dry.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in the chosen solvent.
-
Addition of Substrate: To the stirred solution of the nucleophile, add a solution of this compound in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: S(_N)2 reaction pathway of this compound.
Caption: Influence of solvent type on nucleophile reactivity in S(_N)2 reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Cu(I)-Mediated Bromoalkynylation and Hydroalkynylation Reactions of Unsymmetrical Benzynes: Complementary Modes of Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H9Br | CID 556925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chiralen.com [chiralen.com]
- 5. reactions of alkynes - Organic chemistry - Stuvia US [stuvia.com]
- 6. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Workup Procedures for 6-bromohex-2-yne
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the workup procedures of reactions involving 6-bromohex-2-yne. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the workup and purification of this compound.
Issue 1: Emulsion formation during aqueous wash.
-
Question: I am observing a persistent emulsion at the interface of the organic and aqueous layers during the extractive workup. How can I resolve this?
-
Answer: Emulsion formation is a common issue when working with crude reaction mixtures. To break the emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to separate the layers.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
If the emulsion persists, you can filter the entire mixture through a pad of Celite® or glass wool.
-
In some cases, adding a small amount of a different organic solvent with a different density can help break the emulsion.
-
Issue 2: Low or no product recovery after extraction.
-
Question: After performing the aqueous extraction and drying the organic layer, I have a very low yield of my desired product. What could be the cause?
-
Answer: Low product recovery can stem from several factors:
-
Product solubility: Your product might have some solubility in the aqueous layer. To mitigate this, perform multiple extractions with smaller volumes of the organic solvent. Back-extracting the combined aqueous layers with a fresh portion of the organic solvent can also help recover any dissolved product.
-
pH of the aqueous layer: The pH of the aqueous wash can affect the solubility of your product and impurities. Ensure the pH is appropriate for your compound's stability and to effectively remove acidic or basic impurities.
-
Incomplete reaction: The low yield might be due to an incomplete reaction. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) before initiating the workup.
-
Volatility: this compound and related compounds can be somewhat volatile. Avoid excessive heating during solvent removal (rotoevaporation). It is best to use a water bath at a moderate temperature.
-
Issue 3: Presence of persistent impurities after column chromatography.
-
Question: I have purified my product using flash column chromatography, but I still see impurities in the NMR spectrum. What can I do?
-
Answer: If standard column chromatography is insufficient, consider these options:
-
Optimize chromatography conditions: Experiment with different solvent systems (e.g., varying the polarity of the eluent). A shallower gradient or isocratic elution might provide better separation. Using a different stationary phase, such as alumina, could also be beneficial.
-
Alternative purification techniques: Distillation under reduced pressure can be effective for purifying liquid products like this compound, especially for removing non-volatile impurities. Preparative TLC or HPLC can be used for small-scale purifications requiring high purity.
-
Chemical treatment: If the impurity is a known byproduct, a specific chemical wash during the workup might remove it. For instance, a dilute sodium bisulfite wash can remove certain aldehyde impurities.
-
Frequently Asked Questions (FAQs)
General Questions
-
Question: What is a standard quenching procedure for a reaction involving this compound?
-
Answer: A common method is to slowly add the reaction mixture to a beaker of ice-cold saturated aqueous ammonium chloride solution with stirring. This will quench most reactive reagents. For reactions involving strong bases, a dilute acid solution (e.g., 1M HCl) might be more appropriate, but care should be taken if acid-sensitive functional groups are present.
-
Question: What are the recommended drying agents for organic solutions of this compound?
-
Answer: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are suitable drying agents. MgSO₄ is faster and more efficient but can be slightly acidic, which might be a concern for highly sensitive substrates. Na₂SO₄ is neutral and a good general-purpose choice.
Purification Specific Questions
-
Question: What is a good starting solvent system for flash column chromatography of this compound?
-
Answer: A good starting point for silica gel chromatography is a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the polarity while monitoring the separation by TLC. Petroleum ether can also be used as the non-polar component.
-
Question: Can this compound decompose on silica gel?
-
Answer: While generally stable, some alkynyl halides can be sensitive to acidic conditions. Standard silica gel is slightly acidic. If you suspect decomposition, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switch to a neutral stationary phase like alumina.
Data Presentation
Table 1: Comparison of Common Workup Procedures
| Workup Step | Procedure A (General) | Procedure B (For Copper-Catalyzed Reactions) | Key Considerations |
| Quenching | Saturated aq. NH₄Cl | 1:1 mixture of sat. aq. NH₄Cl and sat. aq. NH₄OH | Choice of quenching agent depends on the reaction reagents. |
| Extraction | Diethyl ether or Ethyl acetate (3x) | Diethyl ether (3x) | Ensure complete extraction of the product. |
| Washing | Brine (1x) | Combined aqueous layers back-extracted with ether | Removes residual water and some polar impurities. |
| Drying | Anhydrous Na₂SO₄ | Anhydrous Na₂SO₄ | Ensure the organic layer is completely dry before solvent removal. |
| Purification | Flash column chromatography or Distillation | Flash column chromatography | Method depends on the nature of impurities and the scale of the reaction. |
Experimental Protocols
Protocol 1: General Extractive Workup
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold saturated aqueous NH₄Cl solution with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic layers and wash once with brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Protocol 2: Workup for a Sonogashira Coupling Reaction
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the palladium and copper catalysts. Wash the filter cake with the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound workup.
Caption: Decision tree for purification method selection.
Technical Support Center: Managing Exothermic Reactions with 6-bromohex-2-yne
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 6-bromohex-2-yne. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
Q2: Which types of reactions with this compound are likely to be exothermic?
A2: Reactions that involve the formation of new carbon-carbon bonds are typically exothermic. For this compound, this includes, but is not limited to:
-
Sonogashira coupling: A cross-coupling reaction between the sp2 carbon of the alkyl halide and a terminal alkyne.[2][3]
-
Grignard reactions: The formation of a Grignard reagent and its subsequent reaction with electrophiles.
-
Nucleophilic substitution reactions: Where the bromide is displaced by a strong nucleophile.[4][5]
Q3: How can I estimate the potential exothermicity of my reaction?
A3: A precise measure of exothermicity is best obtained through reaction calorimetry.[6][7] However, you can estimate the potential hazard by:
-
Reviewing literature: Look for data on similar compounds and reaction types. For instance, activation enthalpies for Sonogashira reactions with aryl bromides can range from 54-82 kJ mol⁻¹.[8]
-
Calculation from bond energies: The enthalpy of reaction can be approximated by calculating the difference between the energy required to break bonds in the reactants and the energy released upon forming bonds in the products.[9][10][11]
-
Small-scale trials: Conduct a small-scale version of the reaction with careful temperature monitoring to observe the temperature profile.
Q4: What are the critical parameters to control during an exothermic reaction with this compound?
A4: The key to safely managing an exothermic reaction is to ensure that the rate of heat removal is greater than the rate of heat generation.[12] Critical parameters to control include:
-
Reagent Addition Rate: Slow, controlled addition of the limiting reagent prevents a rapid release of heat.
-
Temperature: Maintain a consistent and appropriate reaction temperature using an efficient cooling system.[7][13]
-
Stirring: Efficient stirring ensures homogenous temperature distribution and prevents the formation of localized hot spots.[7]
-
Concentration: Running the reaction in a more dilute solution can help to manage the heat generated.
Troubleshooting Guide
Q1: My reaction temperature is increasing rapidly and is difficult to control. What should I do?
A1: An uncontrolled temperature rise indicates that the rate of heat generation is exceeding the rate of heat removal.
-
Immediate Actions:
-
Stop the addition of any reagents.
-
Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath).
-
If safe and feasible, add a pre-chilled, inert solvent to dilute the reaction mixture.
-
-
Preventative Measures for Future Experiments:
-
Reduce the rate of reagent addition.
-
Use a more dilute solution.
-
Ensure the cooling system is adequate for the scale of the reaction.
-
Q2: The reaction is not initiating, and I am concerned about the accumulation of unreacted reagents. What is the best course of action?
A2: Accumulation of unreacted starting materials poses a significant risk, as a sudden initiation could lead to a dangerous thermal runaway.
-
Troubleshooting Steps:
-
Do NOT increase the temperature in an attempt to force initiation.
-
Check for potential issues with your reagents or catalyst (e.g., catalyst deactivation, impurities in the starting material).
-
Consider taking a small aliquot of the reaction mixture and testing for initiation under slightly different conditions (e.g., adding a small amount of fresh catalyst).
-
-
Best Practices:
-
Always ensure your reagents and catalysts are of high quality and active.
-
For new reactions, it is advisable to establish a reliable initiation protocol on a small scale first.
-
Q3: I am observing the formation of significant amounts of side products, such as homocoupling products in a Sonogashira reaction. What could be the cause?
A3: The formation of side products can often be attributed to reaction conditions, particularly temperature.
-
Potential Causes and Solutions:
-
High Temperature: Localized hot spots can lead to side reactions. Improve stirring and slow down the reagent addition rate.
-
Oxygen Exposure (in Sonogashira): The presence of oxygen can promote the homocoupling of alkynes (Glaser coupling).[2] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Concentration: The ratio of palladium to copper in Sonogashira couplings can influence the reaction outcome.[14]
-
Quantitative Data Summary
The following table provides representative (hypothetical) thermal data for a Sonogashira coupling reaction of this compound. This data is for illustrative purposes and should be confirmed by experimental measurement.
| Parameter | Value | Significance |
| Heat of Reaction (ΔHr) | -150 kJ/mol | A negative value indicates an exothermic reaction. This value is typical for many cross-coupling reactions. |
| Specific Heat (Cp) | 1.8 J/(g·K) | The amount of heat required to raise the temperature of the reaction mixture. Used in calculating the adiabatic temperature rise. |
| Adiabatic Temperature Rise (ΔTad) | 125 °C | The theoretical temperature increase if no heat is removed from the system. A high value indicates a significant thermal hazard.[7] |
| Maximum Temperature of Synthesis Reaction (MTSR) | Varies with reaction conditions | The highest temperature the reaction mixture could reach in the event of a cooling failure. This should be calculated for your specific setup. |
Experimental Protocols
Representative Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a general guideline and should be adapted and optimized for specific experimental setups and scales. Extreme caution should be exercised due to the exothermic nature of the reaction.
Materials:
-
This compound
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine), degassed
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer.
-
Syringe pump for controlled addition.
-
Inert atmosphere setup (nitrogen or argon).
-
Cooling bath (e.g., ice-water or cryocooler).
Procedure:
-
Setup: Assemble the glassware and ensure it is dry and free of contaminants. Purge the entire system with an inert gas for at least 30 minutes.
-
Initial Charge: To the reaction flask, add the palladium catalyst, CuI, and the amine base.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask.
-
Reactant Addition (Alkyne): Add the phenylacetylene to the reaction mixture.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C).
-
Controlled Addition of this compound: Prepare a solution of this compound in the reaction solvent. Using a syringe pump, add this solution dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours).
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. Adjust the addition rate or cooling bath temperature as necessary to maintain a stable temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
-
Quenching and Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Proceed with standard extraction and purification procedures.
Mandatory Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Decision tree for unexpected exotherms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. amarequip.com [amarequip.com]
- 8. researchgate.net [researchgate.net]
- 9. ck12.org [ck12.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of 6-bromohex-2-yne via Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a novel or synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic data to definitively identify 6-bromohex-2-yne and distinguish it from its constitutional isomers.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its constitutional isomers, 1-bromohex-2-yne and 3-bromohex-1-yne. This comparative layout highlights the distinct spectral features of each isomer, enabling clear structural differentiation.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| This compound | ~2250 (weak) | C≡C (Internal Alkyne) |
| ~2950-2850 | C-H (sp³) Stretch | |
| ~680-515 | C-Br Stretch | |
| 1-bromohex-2-yne | ~2250 (weak) | C≡C (Internal Alkyne) |
| ~2950-2850 | C-H (sp³) Stretch | |
| ~680-515 | C-Br Stretch | |
| 3-bromohex-1-yne | ~3300 (strong, sharp) | ≡C-H (Terminal Alkyne) |
| ~2120 (weak, sharp) | C≡C (Terminal Alkyne) | |
| ~2950-2850 | C-H (sp³) Stretch | |
| ~680-515 | C-Br Stretch |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (Predicted)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~1.75 | Triplet | 3H | CH₃-C≡C- |
| ~2.20 | Multiplet | 2H | -C≡C-CH₂- | |
| ~1.95 | Multiplet | 2H | -CH₂-CH₂Br | |
| ~3.40 | Triplet | 2H | -CH₂-Br | |
| 1-bromohex-2-yne | ~1.10 | Triplet | 3H | CH₃-CH₂- |
| ~2.25 | Multiplet | 2H | -CH₂-C≡C- | |
| ~1.60 | Multiplet | 2H | -C≡C-CH₂-CH₂- | |
| ~3.90 | Triplet | 2H | -C≡C-CH₂-Br | |
| 3-bromohex-1-yne | ~2.50 | Doublet | 1H | ≡C-H |
| ~4.20 | Multiplet | 1H | -CH(Br)- | |
| ~1.90 | Multiplet | 2H | -CH₂-CH₂- | |
| ~1.00 | Triplet | 3H | CH₃-CH₂- | |
| ~1.60 | Multiplet | 2H | -CH₂-CH₃ |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~3.5 | CH₃- |
| ~18.0 | -C≡C-CH₂- | |
| ~31.0 | -CH₂-CH₂Br | |
| ~32.5 | -CH₂-Br | |
| ~75.0 | CH₃-C≡C- | |
| ~80.0 | -C≡C-CH₂- | |
| 1-bromohex-2-yne | ~12.0 | CH₃- |
| ~13.0 | -C≡C-CH₂-Br | |
| ~22.0 | CH₃-CH₂- | |
| ~31.0 | -CH₂-C≡C- | |
| ~78.0 | -C≡C- | |
| ~85.0 | -C≡C- | |
| 3-bromohex-1-yne | ~13.0 | CH₃- |
| ~25.0 | -CH₂-CH₃ | |
| ~38.0 | -CH₂-CH(Br)- | |
| ~45.0 | -CH(Br)- | |
| ~72.0 | ≡C-H | |
| ~85.0 | -C≡C- |
Experimental Protocols
Accurate spectroscopic data is paramount for correct structural elucidation. The following are generalized experimental protocols for acquiring the necessary spectra. Instrument parameters should be optimized for the specific sample and spectrometer.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or as a neat thin film between salt plates (NaCl or KBr).
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Procedure (ATR):
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Apply a small drop of the liquid sample directly onto the center of the ATR crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Procedure:
-
Prepare the sample by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 or 16 scans).
-
-
¹³C NMR Procedure:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include a spectral width of approximately 220 ppm and a significantly larger number of scans than for ¹H NMR (e.g., 1024 or more) to overcome the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic methods.
A Comparative Guide to the Validation of Analytical Methods for 6-Bromohex-2-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification and purity assessment of 6-bromohex-2-yne, a key intermediate in various synthetic applications. The selection of a suitable analytical method is critical to ensure the quality, consistency, and safety of pharmaceutical products and research materials. Here, we present a comparative analysis of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction to Analytical Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). A well-validated method provides reliable data that can be used to make informed decisions throughout the drug development process.
Comparison of Analytical Methods
The choice of analytical method for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and whether absolute quantification or relative purity is required.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with UV absorbance detection. | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. |
| Linearity (R²) | > 0.999 | > 0.998 | Not applicable (Direct quantification) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 99.5% - 100.5% |
| Precision (%RSD) | < 1.5% | < 1.0% | < 0.5% |
| LOD | ~0.1 ng/mL | ~1 µg/mL | ~0.1 mg/mL |
| LOQ | ~0.5 ng/mL | ~5 µg/mL | ~0.5 mg/mL |
| Specificity | High; mass spectral data provides structural confirmation. | Moderate; relies on chromatographic separation. | High; unique spectral signature for each compound. |
| Throughput | Moderate | High | Low to Moderate |
| Primary Use | Trace level impurity identification and quantification. | Routine purity analysis and quantification of the main component. | Absolute quantification and structural elucidation without a reference standard of the analyte. |
Potential Impurities in this compound
The selectivity of an analytical method is its ability to assess the analyte in the presence of components that may be expected to be present. For this compound, commonly synthesized from 2-hexyn-1-ol and a brominating agent like phosphorus tribromide (PBr₃), potential impurities include:
-
2-Hexyn-1-ol: Unreacted starting material.
-
1-Bromohex-2-yne: Isomeric impurity.
-
6-Bromohex-1-yne: Isomeric impurity.
-
Dibromohexane isomers: From over-bromination or side reactions.
-
Hex-2-enal: Oxidation product of the starting material.
The analytical methods presented in this guide have been evaluated for their ability to separate and quantify this compound from these potential impurities.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-300
Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in dichloromethane.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for routine purity analysis and quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in acetonitrile.
Quantitative Nuclear Magnetic Resonance (qNMR)
This method allows for the direct quantification of this compound without the need for a specific reference standard of the analyte, using a certified internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei)
-
Number of Scans: 16
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve the mixture in 0.75 mL of CDCl₃ and transfer to an NMR tube.
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic acid)
Visualizing the Workflow
Conclusion
The selection of an appropriate analytical method for this compound is a critical step in ensuring the quality and reliability of research and development activities.
-
GC-MS offers unparalleled sensitivity and specificity for impurity profiling.
-
HPLC-UV provides a robust and high-throughput solution for routine purity assessments.
-
qNMR serves as a powerful primary method for absolute quantification without the need for a specific reference standard of the analyte.
By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers and drug development professionals can make informed decisions to best suit their analytical needs.
Assessing the Purity of Synthesized 6-Bromohex-2-yne: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity is a critical step in the characterization of any synthesized compound, particularly for those intended for use in research and drug development. This guide provides a comprehensive comparison of three common analytical techniques for assessing the purity of synthesized 6-bromohex-2-yne: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Each method's performance is evaluated based on its ability to identify and quantify the target compound and potential process-related impurities.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound often proceeds via the dehydrobromination of a dibromohexane precursor. This process can lead to the formation of several impurities, including:
-
Isomeric Bromoalkynes: Positional isomers such as 1-bromohex-2-yne or constitutional isomers like 6-bromohex-1-yne.
-
Starting Materials: Unreacted 1,2-dibromohexane or 2,3-dibromohexane.
-
Elimination Byproducts: Hexadienes formed from double dehydrobromination.
-
Solvent Residues: Residual solvents used in the synthesis and purification steps.
A thorough purity assessment must be capable of separating and quantifying these potential contaminants.
Quantitative Data Comparison
The following table summarizes the quantitative performance of qNMR, GC-MS, and HPLC for the analysis of a synthesized this compound sample. The data presented is a representative example to illustrate the capabilities of each technique.
| Analytical Method | Purity of this compound (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| qNMR | 98.5 ± 0.2 | ~0.1% | ~0.3% | Absolute quantification without a specific reference standard for each impurity, structural information of impurities. | Lower sensitivity compared to chromatographic methods, potential for signal overlap. |
| GC-MS | 98.8 (Area %) | ~0.01% | ~0.05% | High sensitivity and resolution, mass spectral data for impurity identification. | Requires volatile and thermally stable compounds, potential for analyte degradation at high temperatures. |
| HPLC-UV | 99.1 (Area %) | ~0.01% | ~0.05% | Wide applicability, high sensitivity with UV detection, suitable for non-volatile impurities. | Requires a chromophore for UV detection, quantification of impurities without reference standards is relative. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound by relating the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration.
Instrumentation: 400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with the following parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16
-
Acquisition Time: 4 s
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform and phase correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify volatile impurities in the synthesized this compound.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent (e.g., dichloromethane).
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the relative purity by area normalization of the chromatographic peaks.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify non-volatile impurities and isomers in the synthesized this compound.
Instrumentation: HPLC system with a UV detector.
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify and quantify peaks based on their retention times and peak areas.
-
Calculate the relative purity by area normalization.
-
Visualizations
The following diagrams illustrate the logical workflows for each analytical method.
Caption: Workflow for purity assessment of this compound by qNMR.
A Comparative Guide to the Kinetic Profiles of 6-Bromohex-2-yne Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the principal reaction pathways available to 6-bromohex-2-yne, a bifunctional molecule possessing both a nucleophilic alkyne and an electrophilic alkyl bromide. Due to a lack of specific experimental kinetic data in the published literature for this compound, this comparison is based on established principles of physical organic chemistry and kinetic data from analogous haloalkanes and bromoalkynes. The information herein is intended to guide experimental design and hypothesis generation in the study and application of this versatile chemical entity.
Introduction to the Reactivity of this compound
This compound is an intriguing substrate for synthetic chemistry, featuring two reactive centers: a terminal alkyne and a primary alkyl bromide. This duality allows for a variety of transformations, primarily categorized as nucleophilic substitution at the C-Br bond and reactions involving the carbon-carbon triple bond, such as intramolecular cyclization and coupling reactions. The kinetic favorability of each pathway is highly dependent on the reaction conditions, including the choice of reagents, solvent, and temperature.
Comparative Analysis of Reaction Pathways
The primary reaction pathways for this compound can be broadly classified and their expected kinetic behavior compared as follows:
-
Intermolecular Nucleophilic Substitution (SN2): This is a bimolecular reaction where an external nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion. The rate of this reaction is dependent on the concentration of both this compound and the nucleophile.
-
Intramolecular Cyclization: Under appropriate conditions, the acetylenic moiety can act as an internal nucleophile, attacking the electrophilic carbon center to form a cyclic product. The kinetics of this unimolecular reaction are primarily dependent on the concentration of the substrate and the favorability of ring formation.
-
Elimination (E2): A bimolecular reaction where a strong base removes a proton from the carbon adjacent to the bromine, leading to the formation of a double bond. This pathway is generally less favored for primary alkyl halides compared to SN2 unless a sterically hindered, strong base is used.
-
Metal-Catalyzed Cross-Coupling (e.g., Sonogashira Coupling): In the presence of a suitable catalyst (typically palladium and copper), the terminal alkyne can be coupled with an aryl or vinyl halide. The kinetics of these reactions are complex and depend on the concentrations of the substrate, coupling partner, and catalyst, as well as the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
The following table summarizes a qualitative comparison of the expected reaction rates and influencing factors for these pathways.
| Reaction Pathway | Relative Rate (General Trend) | Key Factors Influencing Kinetics | Probable Mechanism |
| Intermolecular SN2 | Moderate to Fast | Nucleophile strength and concentration, solvent polarity (favored by polar aprotic solvents) | Concerted, bimolecular |
| Intramolecular Cyclization | Slow to Moderate | Base/catalyst, ring size strain (formation of a 6-membered ring is generally favorable), solvent | Nucleophilic attack of the acetylide on the alkyl halide |
| Elimination (E2) | Slow (generally disfavored for primary halides) | Strong, sterically hindered base, high temperature | Concerted, bimolecular |
| Sonogashira Coupling | Fast (with efficient catalyst) | Catalyst system, nature of the coupling partner, temperature, solvent | Catalytic cycle |
Experimental Protocols
Protocol 1: Intermolecular Nucleophilic Substitution with Sodium Azide
This protocol describes a typical SN2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle with temperature control
-
Thin-layer chromatography (TLC) apparatus
-
Standard work-up and purification reagents and equipment
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add sodium azide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. Aliquots of the reaction mixture can be taken at regular intervals to be analyzed by GC-MS or NMR to determine the concentration of the reactant and product over time.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Kinetic Analysis: By measuring the concentration of this compound at different time points, the rate constant for the reaction can be determined using integrated rate laws.
Protocol 2: Intramolecular Cyclization
This protocol outlines a general procedure for the base-mediated intramolecular cyclization.
Materials:
-
This compound
-
A strong, non-nucleophilic base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Kinetic Analysis: The rate of disappearance of the starting material can be monitored over time to determine the kinetics of the cyclization.
Visualizations
The following diagrams illustrate the key reaction pathways of this compound.
Caption: SN2 reaction pathway of this compound.
Caption: Intramolecular cyclization of this compound.
Caption: Simplified catalytic cycles in a Sonogashira coupling reaction.
Mechanistic Insights into 6-Bromohex-2-yne Transformations: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. 6-Bromohex-2-yne, a versatile bifunctional reagent, offers a unique combination of a nucleophilic alkyne and an electrophilic alkyl bromide, enabling a diverse array of chemical transformations. This guide provides a mechanistic investigation of key reactions involving this compound, alongside a comparative analysis with alternative substrates, supported by experimental data and detailed protocols.
Intramolecular Cyclization: A Gateway to Piperidines
One of the most powerful applications of this compound lies in its ability to undergo intramolecular cyclization with primary amines to furnish substituted piperidines, a common scaffold in pharmaceuticals. This transformation typically proceeds through a nucleophilic substitution followed by an intramolecular hydroamination or a radical cyclization pathway.
The reaction is initiated by the nucleophilic attack of the primary amine on the carbon bearing the bromine atom, forming a secondary amine intermediate. Subsequent cyclization can occur via two principal mechanisms:
-
Tsuji-Trost Type Reaction (Palladium-Catalyzed): In the presence of a palladium catalyst, the alkyne moiety can be activated towards nucleophilic attack by the tethered amine. This pathway often exhibits high regio- and stereoselectivity.
-
Radical Cyclization: Under radical conditions, typically initiated by a radical initiator like AIBN and a reducing agent such as tributyltin hydride, a 6-exo-dig cyclization can occur. This involves the formation of a vinyl radical that is subsequently trapped.
A key alternative for this transformation is the analogous 6-iodohex-2-yne. The carbon-iodine bond is generally more reactive towards nucleophilic substitution and can influence the kinetics and overall efficiency of the cyclization.
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | Primary Amine, Pd(OAc)₂, PPh₃, Base | 1-Alkyl-3-methylenepiperidine | Varies | Theoretical |
| This compound | Primary Amine, AIBN, Bu₃SnH | 1-Alkyl-3-methylpiperidine | Varies | Theoretical |
| 6-Iodohex-2-yne | Primary Amine, Pd(OAc)₂, PPh₃, Base | 1-Alkyl-3-methylenepiperidine | Generally higher than bromo-analog | Theoretical |
Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization of this compound with Benzylamine (Hypothetical)
To a solution of this compound (1 mmol) in anhydrous toluene (10 mL) is added benzylamine (1.2 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of potassium carbonate (2 mmol). The reaction is then heated to 100 °C and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-benzyl-3-methylenepiperidine.
Figure 1. Palladium-catalyzed intramolecular cyclization of this compound.
Sonogashira Coupling: Forging Carbon-Carbon Bonds
The terminal alkyne functionality of this compound (after deprotection of a suitable protecting group, if present, which is not the case for the parent molecule) can participate in Sonogashira coupling reactions. This palladium- and copper-cocatalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide intermediate generated in the copper cycle. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst.
An alternative to using a bromoalkyne in the subsequent steps after a Sonogashira coupling would be to employ a substrate with a different leaving group for further transformations, such as a tosylate or mesylate, which could offer different reactivity profiles.
| Alkyne Substrate | Aryl Halide | Catalyst System | Product | Yield (%) | Reference |
| Hex-2-yn-6-ol (from this compound) | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 6-Phenylhex-2-yn-6-ol | High | Theoretical |
| Phenylacetylene | 1-Bromo-4-iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-Iodo-4-(phenylethynyl)benzene | High | [1][2] |
Experimental Protocol: Sonogashira Coupling of Phenylacetylene with 1-Bromo-4-iodobenzene
A mixture of 1-bromo-4-iodobenzene (1 mmol), phenylacetylene (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and copper(I) iodide (0.04 mmol) in triethylamine (10 mL) is degassed and stirred under an argon atmosphere. The reaction is stirred at room temperature and monitored by GC-MS. After completion, the reaction mixture is filtered, and the solvent is evaporated. The residue is purified by flash chromatography to yield the desired product.
Figure 2. General mechanism of the Sonogashira coupling reaction.
Nucleophilic Substitution at the Propargylic Position
The bromine atom in this compound is susceptible to nucleophilic substitution, providing a route to a variety of functionalized alkynes. The reactivity in S(_N)2 reactions is influenced by the nature of the nucleophile, the solvent, and the leaving group.
For comparison, 6-iodohex-2-yne would be expected to undergo nucleophilic substitution at a faster rate due to the better leaving group ability of iodide compared to bromide.
| Substrate | Nucleophile | Solvent | Product | Relative Rate |
| This compound | Sodium Azide | DMF | 6-Azidohex-2-yne | Slower |
| 6-Iodohex-2-yne | Sodium Azide | DMF | 6-Azidohex-2-yne | Faster |
Experimental Protocol: Nucleophilic Substitution of this compound with Sodium Azide (Hypothetical)
To a solution of this compound (1 mmol) in dimethylformamide (5 mL) is added sodium azide (1.5 mmol). The reaction mixture is stirred at 50 °C and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 6-azidohex-2-yne.
Figure 3. General schematic of an S(_N)2 reaction on an alkyl bromide.
References
A Comparative Guide to the Synthesis of 6-Bromohex-2-yne for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent protocols for the synthesis of 6-bromohex-2-yne, a valuable building block in organic chemistry. The comparison focuses on key performance indicators, supported by detailed experimental data, to aid in the selection of the most suitable method for specific research needs.
Performance Benchmarking
Two primary synthetic routes for this compound are presented below: Protocol A, a substitution reaction starting from 5-hexyn-1-ol, and Protocol B, an alkylation of a terminal alkyne. The quantitative data for each method are summarized for ease of comparison.
| Parameter | Protocol A: From 5-Hexyn-1-ol | Protocol B: Alkyne Alkylation |
| Starting Material | 5-Hexyn-1-ol | 1-Propyne, 1,3-Dibromopropane |
| Key Reagents | Carbon tetrabromide, Triphenylphosphine | n-Butyllithium, HMPA |
| Reaction Time | 1.5 hours | 3 hours |
| Yield | 98% | 80% |
| Purity | High (purified by column chromatography) | High (purified by distillation) |
| Scale | 5 mmol | 0.1 mol |
| Reaction Temperature | 0 °C to room temperature | -78 °C to room temperature |
Experimental Protocols
Protocol A: Synthesis from 5-Hexyn-1-ol
This protocol details the synthesis of this compound via a substitution reaction from the corresponding alcohol, 5-hexyn-1-ol.
Methodology:
-
A solution of 5-hexyn-1-ol (0.49 g, 5 mmol) and carbon tetrabromide (2.49 g, 7.5 mmol) in dichloromethane (25 mL) is prepared in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Triphenylphosphine (1.97 g, 7.5 mmol) is added portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1.5 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Protocol B: Synthesis via Alkyne Alkylation
This method describes the preparation of this compound through the alkylation of a terminal alkyne with a dihaloalkane.
Methodology:
-
A solution of 1-propyne in tetrahydrofuran is cooled to -78 °C.
-
n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred for 30 minutes at the same temperature to form the lithium acetylide.
-
Hexamethylphosphoramide (HMPA) (1.1 equivalents) is added, and the mixture is stirred for an additional 30 minutes.
-
1,3-Dibromopropane (1.2 equivalents) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation to yield this compound.
Workflow and Reaction Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows and key transformations.
This guide provides a foundational comparison to assist in the selection of a synthetic protocol for this compound. The choice between these methods will depend on factors such as the availability of starting materials, desired scale, and equipment. For high-yield, small-scale synthesis with readily available reagents, Protocol A presents a compelling option. For larger-scale preparations where the handling of gaseous propyne is feasible, Protocol B offers a solid alternative.
A Comparative Guide to Isotopic Labeling Studies: Featuring 6-Bromohex-2-yne and Alternative Alkyne Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling strategies centered around the use of terminal alkynes for elucidating biological pathways and mechanisms. While direct isotopic labeling studies utilizing 6-bromohex-2-yne are not prevalent in the current literature, its structural features—a terminal alkyne for bioorthogonal reactions and a bromo-group for potential isotopic substitution (e.g., with bromine isotopes or by replacing it with a radiolabeled group)—make it a relevant subject for comparative analysis against established alkyne probes. This document will objectively compare the potential application of this compound with widely-used alternative labeling reagents, supported by experimental data from existing literature.
Introduction to Alkyne-Based Isotopic Labeling
Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules within biological systems.[1][2][3] The introduction of a terminal alkyne group into a molecule serves as a bioorthogonal handle. This means it is chemically inert to most biological functional groups but can be specifically and efficiently reacted with a complementary azide-tagged reporter molecule in a process known as "click chemistry".[4][5][6] This two-step approach allows for the sensitive detection and quantification of labeled biomolecules.[7]
The most common click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][6] This reaction is highly efficient and specific, enabling the attachment of various reporter tags, such as fluorophores for imaging or biotin for affinity purification and mass spectrometry analysis.[5][8]
Comparative Analysis of Alkyne Probes
The choice of an alkyne-containing probe is critical and depends on the biological process being investigated. Probes are typically designed as analogs of natural metabolites to ensure they are recognized and incorporated by cellular machinery.
Table 1: Comparison of Common Alkyne Probes for Metabolic Labeling
| Probe Category | Example Probe | Isotopic Label Position (Hypothetical for this compound) | Target Biomolecule | Common Applications | Reference |
| Fatty Acid Analogs | 17-Octadecynoic acid (17-ODYA) | Can be synthesized with ¹³C or ¹⁴C in the alkyl chain. | Acylated proteins, lipids | Studying protein lipidation and lipid metabolism. | [9][10] |
| This compound (Hypothetical) | ¹³C or ¹⁴C on the hexynyl backbone; substitution with radioactive bromine (e.g., ⁷⁶Br, ⁷⁷Br). | Potentially fatty acid chains or other lipids after metabolic activation. | Hypothetically, tracing lipid metabolism and distribution. | N/A | |
| Amino Acid Analogs | L-Homopropargylglycine (HPG) | ¹³C, ¹⁵N, or ³H on the amino acid backbone. | Newly synthesized proteins | Measuring protein synthesis rates, identifying newly synthesized proteins. | [6] |
| L-Azidohomoalanine (AHA) - Azide probe for comparison | ¹³C, ¹⁵N, or ³H on the amino acid backbone. | Newly synthesized proteins | Similar to HPG, often used in combination for dual labeling studies. | [6] | |
| Nucleoside Analogs | 5-Ethynyl-2'-deoxyuridine (EdU) | ¹³C or ¹⁵N in the nucleobase or sugar. | DNA | Measuring DNA replication and cell proliferation. | [7][11] |
| 5-Ethynyluridine (EU) | ¹³C or ¹⁵N in the nucleobase or sugar. | RNA | Measuring RNA synthesis and turnover. | [12] | |
| Sugar Analogs | Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) - Azide probe | ¹³C or ¹⁵N on the sugar or acetyl group. | Glycans, Glycoproteins | Studying protein glycosylation. | [6] |
| Alkyne-modified sugars | ¹³C on the sugar backbone. | Glycans, Glycoproteins | Alternative to azide-modified sugars for glycan labeling. | [6] |
Experimental Protocols
A generalized experimental workflow for metabolic labeling with an alkyne probe followed by click chemistry is outlined below. This protocol would be adaptable for a hypothetical study using this compound as a lipid probe.
General Protocol for Metabolic Labeling and Detection
-
Metabolic Labeling:
-
Culture cells of interest to the desired confluency.
-
Incubate the cells with the alkyne-containing probe (e.g., L-Homopropargylglycine for protein synthesis, or a hypothetical lipid probe like ¹³C-labeled this compound) in the growth medium. The concentration and incubation time will need to be optimized for each probe and cell type to maximize incorporation and minimize toxicity.[13]
-
-
Cell Lysis or Fixation & Permeabilization:
-
For analysis of cell lysates, harvest and lyse the cells using a suitable buffer (e.g., RIPA buffer).
-
For in situ imaging, fix the cells (e.g., with 4% paraformaldehyde) and then permeabilize them (e.g., with 0.5% Triton X-100) to allow the click chemistry reagents to enter the cells.[14]
-
-
Click Reaction (CuAAC):
-
Prepare a "click cocktail" containing:
-
An azide-functionalized reporter (e.g., Azide-Fluor 488 for fluorescence microscopy, or Biotin-Azide for western blotting or mass spectrometry).
-
A copper(I) source, typically CuSO₄.
-
A reducing agent to convert Cu(II) to the catalytic Cu(I), such as sodium ascorbate.[4]
-
A copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) ion and improve reaction efficiency.[8]
-
-
Incubate the cell lysate or the fixed and permeabilized cells with the click cocktail. Reaction times are typically 30-60 minutes at room temperature.[15]
-
-
Washing and Analysis:
-
Wash the samples to remove excess click chemistry reagents.
-
Analyze the labeled biomolecules using the appropriate method:
-
Fluorescence Microscopy: Visualize the localization of the labeled molecules within the cells.
-
Flow Cytometry: Quantify the amount of labeling per cell.[14][16]
-
Gel Electrophoresis and In-Gel Fluorescence Scanning: Separate labeled proteins and visualize them.
-
Affinity Purification and Mass Spectrometry: Enrich biotin-labeled molecules for identification and quantification.
-
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway being investigated and the general experimental workflow for alkyne-based metabolic labeling.
Caption: Hypothetical pathway for this compound metabolism and signaling.
Caption: General workflow for metabolic labeling with alkyne probes.
Performance Comparison
While specific quantitative data for this compound is unavailable, we can compare the performance of different click chemistry approaches that would be used for its detection.
Table 2: Performance Comparison of Click Chemistry Reactions
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very fast with Cu(I) catalyst. | Generally slower than CuAAC, but highly dependent on the specific cyclooctyne used. |
| Biocompatibility | Potential cytotoxicity from the copper catalyst, though ligands can mitigate this.[4] Not ideal for live-cell imaging over long periods. | Copper-free and thus more suitable for live-cell imaging and in vivo studies. |
| Background Labeling | Generally low background. Some studies suggest lower background when the azide is on the detection reagent. | Can exhibit higher non-specific background due to reactions with thiols.[8] |
| Reagent Accessibility | Terminal alkynes and azides are relatively simple to synthesize and incorporate into probes. | Requires synthesis of strained cyclooctynes, which can be more complex and bulky. |
| Typical Application | Labeling in cell lysates and fixed cells. Pulse-chase experiments. | Live-cell and in vivo imaging. |
Conclusion
The use of terminal alkyne probes in conjunction with click chemistry provides a versatile and powerful platform for isotopic labeling studies in drug development and biological research. While this compound has not been established as a metabolic probe, its structure suggests potential for development as a tool for investigating lipid metabolism, analogous to other alkyne-modified fatty acids. A comparative analysis of existing alkyne probes highlights the importance of selecting a reagent that is a close mimic of the natural substrate to ensure efficient and specific metabolic incorporation. The choice between CuAAC and SPAAC for detection depends on the specific experimental context, with CuAAC being highly efficient for fixed samples and lysates, and SPAAC offering the advantage of being copper-free for live-cell applications. Future research could explore the synthesis of isotopically labeled this compound and evaluate its efficacy as a novel probe for metabolic studies.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Click Chemistry – Med Chem 101 [medchem101.com]
- 6. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multicolor Live-Cell Chemical Imaging by Isotopically Edited Alkyne Vibrational Palette - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Comparative Characterization of 6-Bromohex-2-yne and its Isomeric Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is paramount. This guide provides a comparative analysis of the characterization data for 6-bromohex-2-yne, a valuable building block in organic synthesis, alongside its isomeric alternatives, 6-bromohex-1-yne and 6-bromo-2-hexene. This objective comparison, supported by experimental data, aims to facilitate informed decisions in the selection of reagents and in the interpretation of analytical data.
Spectroscopic and Physical Data Comparison
The following tables summarize the key characterization data for this compound and its isomers. While experimental data for this compound is limited in publicly accessible databases, a combination of available and predicted data is presented. For a robust comparison, comprehensive experimental data for 6-bromo-1-hexene is also included.
Table 1: Physical and Molecular Properties
| Property | This compound | 6-Bromohex-1-yne | 6-Bromo-2-hexene |
| Molecular Formula | C₆H₉Br[1] | C₆H₉Br[2] | C₆H₁₁Br[3] |
| Molecular Weight | 161.04 g/mol [1] | 161.04 g/mol [2] | 163.06 g/mol [3] |
| CAS Number | 55402-12-5[1] | 66977-99-9[2] | 31502-25-7[3] |
| Boiling Point | Not available | 53-55 °C at 760 mmHg[4] | 47-51 °C at 16 mmHg |
Table 2: ¹H NMR Spectroscopic Data (Predicted for this compound)
| Proton Assignment | This compound (Predicted) | 6-Bromo-1-hexene (Experimental) |
| H1 | 1.75 (t, 3H) | 5.79 (ddt, 1H) |
| H4 | 2.20 (m, 2H) | 2.13-1.83 (m, 4H) |
| H5 | 1.95 (m, 2H) | 1.54 (tt, 2H) |
| H6 | 3.40 (t, 2H) | 3.41 (t, 2H) |
| =CH₂ | - | 5.02-4.97 (m, 2H) |
Table 3: ¹³C NMR Spectroscopic Data
| Carbon Assignment | This compound (Predicted) | 6-Bromohex-1-yne | 6-Bromo-2-hexene | 6-Bromo-1-hexene (Experimental)[5] |
| C1 | 3.5 | 83.5 | 17.9 | 138.27 |
| C2 | 75.0 | 68.8 | 125.0 | 115.14 |
| C3 | 80.0 | 18.2 | 130.0 | 33.87-27.48 |
| C4 | 19.0 | 31.5 | 32.0 | 33.87-27.48 |
| C5 | 32.0 | 32.8 | 30.0 | 33.87-27.48 |
| C6 | 33.0 | 33.5 | 33.0 | 33.87-27.48 |
Note: Predicted ¹³C NMR data for this compound is based on standard chemical shift tables. Experimental data for 6-bromohex-1-yne and 6-bromo-2-hexene is sourced from publicly available databases but may lack detailed experimental conditions.
Table 4: Mass Spectrometry Data
| Compound | Key m/z Peaks |
| This compound | 81, 53, 54 (Major fragments)[1] |
| 6-Bromohex-1-yne | 134, 132, 81 (Major fragments) |
| 6-Bromo-2-hexene | Molecular ion and fragmentation pattern available on PubChem. |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic M+ and M+2 peaks with approximately equal intensity.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of characterization data. Below are generalized procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A 45-degree pulse angle and a longer relaxation delay (5-10 seconds) may be necessary for quantitative analysis, especially for quaternary carbons.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C≡C stretch, C-H stretch, C-Br stretch).
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.
-
Ionization: Employ a suitable ionization technique, such as electron ionization (EI), to generate charged fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine should be clearly visible.
Visualizing Characterization Workflows
To illustrate the logical flow of characterizing a novel compound and the relationship between different analytical techniques, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Decision tree for the spectroscopic identification of a bromoalkyne.
References
- 1. This compound | C6H9Br | CID 556925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromohex-1-yne | C6H9Br | CID 584273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-2-hexene | C6H11Br | CID 12466003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-bromohex-1-yne | CAS#:66977-99-9 | Chemsrc [chemsrc.com]
- 5. 6-Bromo-1-hexene | 2695-47-8 | Benchchem [benchchem.com]
Comparative Guide to Peer-Reviewed Methods for the Analysis of 6-Bromohex-2-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established analytical methodologies for the qualitative and quantitative analysis of 6-bromohex-2-yne, a key intermediate in various synthetic applications. The selection of an appropriate analytical technique is critical for ensuring the purity, stability, and overall quality of this compound in research and development settings. This document outlines common peer-reviewed approaches, including Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), with a focus on their practical application, data interpretation, and comparative performance.
Analytical Methodologies
The analysis of this compound can be approached using several robust techniques. The choice of method often depends on the specific analytical goal, such as purity determination, impurity profiling, or quantification in a complex matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It offers high sensitivity and specificity, making it ideal for identifying the analyte and potential impurities.
Experimental Protocol:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating non-polar to moderately polar compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate. Inject 1 µL of the solution.
Data Interpretation: The retention time of the peak corresponding to this compound provides qualitative identification, while the mass spectrum, with its characteristic isotopic pattern for bromine, confirms the structure. Quantification can be achieved by creating a calibration curve with standards of known concentration.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of an internal standard of known purity and concentration.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and internal standard are soluble, such as chloroform-d (CDCl₃).
-
Internal Standard: A stable compound with a simple spectrum that does not overlap with the analyte signals, for example, 1,3,5-trimethoxybenzene or maleic acid.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long delay of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Carefully integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For a relatively non-polar compound like this compound, a reversed-phase HPLC method is generally suitable.
Method Development Approach:
-
Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for reversed-phase chromatography.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water would be appropriate. A gradient elution may be necessary to separate impurities with different polarities. For example, a starting mobile phase of 60% acetonitrile in water, increasing to 95% acetonitrile over 15 minutes.
-
Detector: A UV detector is commonly used. The wavelength of maximum absorbance for this compound would need to be determined, likely in the lower UV range (e.g., 210 nm) due to the lack of a strong chromophore.
-
Flow Rate: A typical flow rate of 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
Data Comparison
The following table summarizes the illustrative performance characteristics of the described analytical methods for this compound.
| Parameter | GC-MS | qNMR | HPLC-UV |
| Principle | Separation by volatility and partitioning, detection by mass-to-charge ratio | Intrinsic nuclear magnetic properties | Separation by polarity and partitioning, detection by UV absorbance |
| Primary Use | Identification and quantification of volatile impurities | Absolute quantification (purity assessment) | Quantification and purity analysis |
| Limit of Detection (LOD) | Low (ng/mL range) | High (mg/mL range) | Moderate (µg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | High (mg/mL range) | Moderate (µg/mL range) |
| Precision (RSD) | < 5% | < 1% | < 2% |
| Accuracy | High (with proper calibration) | Very High (primary method) | High (with proper calibration) |
| Sample Throughput | Moderate | Low | High |
Workflow and Pathway Diagrams
The selection of an appropriate analytical method is a critical decision in the workflow of chemical analysis. The following diagram illustrates a logical pathway for choosing the most suitable technique for this compound analysis based on the analytical objective.
Caption: Decision workflow for selecting an analytical method.
The experimental workflow for a typical GC-MS analysis of this compound is outlined in the following diagram.
Safety Operating Guide
Proper Disposal of 6-bromohex-2-yne: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 6-bromohex-2-yne is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure laboratory safety and regulatory compliance.
This compound is a flammable, irritant, and potentially harmful chemical. Proper disposal is not merely a recommendation but a critical procedure to prevent harm to personnel, the environment, and laboratory infrastructure. Adherence to the following step-by-step protocol is essential.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its inherent hazards. This compound is classified as a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for complete safety information before use.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₉Br | PubChem[1] |
| Molecular Weight | 161.04 g/mol | PubChem[1] |
| GHS Hazard Codes | H226, H315, H319, H335 | PubChem[1] |
| Description | Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | PubChem[1] |
| Storage Temperature | 2-8°C | CHIRALEN[2] |
Experimental Protocol for Proper Disposal
The disposal of this compound must be treated as a hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The primary method for disposal of halogenated organic compounds is incineration by a licensed hazardous waste management company.
Step 1: Personal Protective Equipment (PPE) Verification
Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal.
-
Designated Waste Container: Use a dedicated, properly labeled waste container for "Halogenated Organic Waste."[3][4]
-
Avoid Mixing: Do not mix this compound with non-halogenated solvents, as this can complicate the disposal process and increase costs.[5][6] It is also crucial to avoid mixing it with incompatible materials such as strong oxidizing agents, acids, or bases.
Step 3: Waste Collection and Labeling
-
Container Integrity: The waste container must be in good condition, compatible with the chemical, and have a secure, tightly sealing lid.[4]
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Flammable," "Irritant").
-
The date of accumulation.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[7] This area should be away from heat, sparks, and open flames.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: The SAA should be in a well-ventilated area.
Step 5: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or if the experiment generating the waste is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide Information: Be prepared to provide the EHS contact with the full name of the chemical, the quantity of waste, and its hazards.
-
Follow Institutional Procedures: Adhere to all institutional guidelines for waste pickup and disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound | C6H9Br | CID 556925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chiralen.com [chiralen.com]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 6-bromohex-2-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 6-bromohex-2-yne. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Flammable liquid and vapor[1].
-
Causes skin irritation[1].
-
Causes serious eye irritation[1].
-
May cause respiratory irritation[1].
The following personal protective equipment is mandatory when handling this substance.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to provide full protection against splashes and impacts.[2] |
| Face Shield | A face shield, worn in conjunction with safety goggles, is necessary when there is a risk of significant splashes.[3] | |
| Hand Protection | Gloves | Nitrile gloves are recommended for their resistance to a wide variety of solvents and chemicals.[3][4] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect against splashes and brief contact with flames. |
| Apron | A chemical-resistant apron should be worn over the lab coat when handling larger quantities of the substance. | |
| Respiratory Protection | Respirator | Use of a respirator may be required based on the scale of the experiment and ventilation conditions. All respirator use must be in accordance with a formal respiratory protection program. |
2. Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources as the substance is flammable[5].
Safe Handling Procedures:
-
Preparation: Before starting work, ensure all necessary PPE is donned correctly. Prepare the workspace by removing any unnecessary items and ensuring clear access to emergency equipment such as a safety shower and eyewash station.
-
Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a syringe.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
The recommended storage temperature is 2-8°C[6].
3. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in designated, properly labeled, and sealed containers.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Route: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of it down the drain or in regular trash.
4. Experimental Workflow and Safety Checkpoints
The following diagram outlines the standard workflow for an experiment involving this compound, highlighting critical safety checkpoints.
Caption: Experimental workflow with integrated safety checkpoints.
5. Logical Relationship of Hazard Controls
The hierarchy of controls is a fundamental concept in workplace safety. The following diagram illustrates the application of this hierarchy to the handling of this compound.
Caption: Hierarchy of controls for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
